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  • Product: 3-Dimethylcarbamoyloxy-benzoic acid
  • CAS: 908107-47-1

Core Science & Biosynthesis

Foundational

3-Dimethylcarbamoyloxy-benzoic acid molecular structure and weight

Technical Whitepaper: 3-Dimethylcarbamoyloxy-benzoic Acid Structural Analysis, Physicochemical Profiling, and Synthetic Utility Executive Summary This technical guide provides a comprehensive structural and functional an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Dimethylcarbamoyloxy-benzoic Acid Structural Analysis, Physicochemical Profiling, and Synthetic Utility

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1). As a meta-substituted benzoic acid derivative featuring a dimethylcarbamoyl moiety, this compound represents a critical structural scaffold in medicinal chemistry, particularly in the design of pseudo-substrate inhibitors for serine hydrolases (e.g., Acetylcholinesterase) and as a prodrug linker system. This document details its molecular architecture, physicochemical parameters, synthetic pathways, and stability profiles for researchers in drug discovery and chemical biology.

Part 1: Molecular Identity & Structural Architecture

The compound is defined by a benzoic acid core substituted at the meta (3-) position by a dimethylcarbamoyloxy group. This specific regiochemistry is significant; unlike para-substitution, the meta-orientation often dictates specific binding conformations in enzymatic pockets, mimicking the geometry of acetylcholine in cholinergic ligands.

Chemical Identifiers
ParameterDetail
IUPAC Name 3-[(Dimethylcarbamoyl)oxy]benzoic acid
Common Synonyms 3-Dimethylcarbamoyloxy-benzoic acid; 3-{[(Dimethylamino)carbonyl]oxy}benzoic acid
CAS Number 908107-47-1
Molecular Formula C₁₀H₁₁NO₄
SMILES CN(C)C(=O)Oc1cccc(C(=O)O)c1
InChI Key SOWNAPGQSBRAQW-UHFFFAOYSA-N
Structural Analysis

The molecule comprises three distinct functional domains:

  • The Carboxylic Acid Tail (C1): Provides solubility modulation via ionization (pKa ~4.1) and serves as a handle for further conjugation (e.g., amide coupling).

  • The Phenyl Core: Acts as a rigid spacer, maintaining the spatial distance between the anionic acid head and the carbamate tail.

  • The Dimethylcarbamate "Warhead" (C3): This electrophilic center is susceptible to nucleophilic attack. In biological systems, this moiety is often responsible for transferring the carbamoyl group to the serine hydroxyl of target enzymes (carbamylation).

Figure 1: Structural Connectivity Diagram (See Graphviz Diagram 1 below for visual representation)

Part 2: Physicochemical Properties

Accurate physicochemical data is prerequisite for incorporating this compound into lipophilicity-dependent assays.

PropertyValue / PredictionTechnical Note
Molecular Weight 209.20 g/mol Monoisotopic mass: 209.0688 Da.
Physical State SolidCrystalline powder (typically off-white).
Solubility DMSO, MethanolLimited aqueous solubility at pH < 4; soluble as carboxylate salt at pH > 6.
pKa (Acid) ~4.0 – 4.2Attributed to the benzoic acid moiety; the electron-withdrawing carbamate slightly increases acidity vs. benzoic acid.
LogP (Predicted) ~1.5 – 1.8Moderate lipophilicity allows membrane permeability; suitable for CNS-targeted library design.
H-Bond Donors 1(Carboxylic acid -OH)
H-Bond Acceptors 4(Carboxyl C=O, Carboxyl -O-, Carbamate C=O, Carbamate -O-)

Part 3: Synthesis & Experimental Protocols

The synthesis of 3-Dimethylcarbamoyloxy-benzoic acid relies on the chemoselective carbamylation of 3-hydroxybenzoic acid. The challenge lies in differentiating the phenolic hydroxyl (target) from the carboxylic acid hydroxyl (byproduct risk: mixed anhydride).

Synthetic Pathway: Chemoselective Carbamylation[1]
  • Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or Anhydrous Base-mediated).

  • Critical Control: The phenolic hydroxyl is more acidic (pKa ~10) than an alcohol but less nucleophilic than the carboxylate. However, under basic conditions, the phenoxide is generated. To prevent the formation of the mixed anhydride at the carboxylic acid position, the reaction is best controlled by stoichiometry or by transient protection of the acid (though direct carbamylation is possible with careful pH control).

Protocol 1: Direct Carbamylation (Anhydrous Method)

  • Reagents: 3-Hydroxybenzoic acid, Dimethylcarbamoyl chloride, Sodium Hydride (NaH) or Pyridine/Triethylamine.

  • Solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

Step-by-Step Methodology:

  • Activation: Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH (2.1 eq) portion-wise. Note: 2 equivalents are needed—one for the carboxylic acid and one for the phenol.

  • Addition: Add Dimethylcarbamoyl chloride (1.1 eq) dropwise. The phenoxide is more nucleophilic toward the carbamoyl chloride than the carboxylate is (which forms a less stable anhydride).

  • Reaction: Stir at Room Temperature (RT) for 4-12 hours.

  • Quench & Workup: Acidify carefully with 1N HCl to pH ~3. The product precipitates or is extracted into Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Stability & Degradation (Hydrolysis)

The carbamate bond is chemically stable at neutral pH but susceptible to hydrolysis under strongly basic conditions or in the presence of esterases.

  • Pathway: Hydrolysis yields 3-hydroxybenzoic acid, dimethylamine, and CO₂.

  • Implication: Stock solutions should be prepared in DMSO and stored at -20°C. Avoid aqueous alkaline buffers for prolonged storage.

Part 4: Visualization of Pathways

Diagram 1: Chemical Structure & Functional Logic

G cluster_0 3-Dimethylcarbamoyloxy-benzoic acid BenzoicCore Benzoic Acid Core (Scaffold) Carbamate Dimethylcarbamoyl Group (Warhead / Electrophile) BenzoicCore->Carbamate Meta-Substitution (O-Linked) AcidGroup Carboxylic Acid (Solubility / Conjugation) BenzoicCore->AcidGroup C1 Position Target Target Enzyme (e.g., AChE) Carbamate->Target Transfers Carbamoyl Group to Serine Hydrolases

Caption: Structural decomposition highlighting the electrophilic carbamate "warhead" positioned meta to the solubilizing carboxylic acid tail.

Diagram 2: Synthetic Workflow & Hydrolysis

Synthesis Start 3-Hydroxybenzoic Acid Intermediate Dianion Intermediate (Phenoxide + Carboxylate) Start->Intermediate Deprotonation (2.0 eq Base) Reagent Dimethylcarbamoyl Chloride (+ Base: NaH/Pyridine) Reagent->Intermediate Nucleophilic Attack Product 3-Dimethylcarbamoyloxy-benzoic acid (Target Compound) Intermediate->Product Selective O-Carbamylation (Phenoxide > Carboxylate) Degradation Hydrolysis Products: 3-OH-Benzoic Acid + Dimethylamine + CO2 Product->Degradation High pH / Esterase (Hydrolysis)

Caption: Synthetic route via chemoselective carbamylation and potential degradation pathway under hydrolytic stress.

Part 5: Analytical Characterization (Expected)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 ppm (br s, 1H): Carboxylic acid proton.

    • δ 7.8 – 7.4 ppm (m, 4H): Aromatic protons (pattern consistent with 1,3-disubstitution).

    • δ 3.0 ppm (s, 3H) & 2.9 ppm (s, 3H): N-dimethyl protons. Note: Due to restricted rotation around the amide bond (N-C=O), these methyls often appear as two distinct singlets or a broad split peak.

  • Mass Spectrometry (ESI-MS):

    • Positive Mode: [M+H]⁺ = 210.2.

    • Negative Mode: [M-H]⁻ = 208.2 (Carboxylate anion).

References

  • PubChem. (2025).[1] Compound Summary: 3-(dimethylcarbamoyloxy)benzoic acid.[2] National Library of Medicine. Retrieved from [Link]

  • Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67(3), 940–948.[3] (Contextual reference for carbamoylation methodology). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Thermodynamic &amp; Kinetic Stability of 3-Dimethylcarbamoyloxy-benzoic acid

This guide serves as a technical blueprint for the thermodynamic and kinetic characterization of 3-Dimethylcarbamoyloxy-benzoic acid . It is designed for pharmaceutical scientists requiring a rigorous understanding of th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the thermodynamic and kinetic characterization of 3-Dimethylcarbamoyloxy-benzoic acid . It is designed for pharmaceutical scientists requiring a rigorous understanding of this molecule's stability profile, degradation pathways, and experimental validation protocols.

Executive Summary: The Stability Paradox

3-Dimethylcarbamoyloxy-benzoic acid represents a classic "stability paradox" in prodrug design. While the benzoic acid moiety confers significant solid-state stability through intermolecular hydrogen bonding (dimerization), the aryl carbamate linkage introduces a specific hydrolytic vulnerability in solution.[1]

  • Thermodynamic Status: High melting point potential driven by carboxylic acid dimerization; prone to polymorphism.

  • Kinetic Status: Metastable in aqueous solution. The electron-withdrawing effect of the meta-carboxylic acid substituent activates the carbamate carbonyl, accelerating hydrolysis compared to unsubstituted phenyl carbamates.

Molecular Architecture & Physicochemical Baseline

To understand stability, we must first analyze the electronic environment.

FeatureChemical MoietyElectronic EffectStability Implication
A Carboxylic Acid (C-1)Electron Withdrawing (EWG) via Induction (-I) and Resonance (-R).[1]Increases acidity of the system; destabilizes the carbamate ester bond by pulling electron density from the ring.[1]
B Benzene Ring Aromatic Scaffold.Transmits electronic effects from the acid to the carbamate.
C Carbamate Ester (C-3)Resonance Stabilized (

).[1]
The primary degradation site. Resonance competes with the leaving group ability of the phenol.
D Dimethylamine Steric Bulk.Provides steric hindrance against nucleophilic attack, offering greater stability than methyl- or unsubstituted carbamates.[2]

Predicted Properties:

  • pKa (Acid): ~3.8 – 4.0 (Slightly more acidic than benzoic acid due to the carbamate's -I effect).[1]

  • LogP: ~1.8 – 2.2 (Moderate lipophilicity).

  • Solubility: pH-dependent; low in 0.1N HCl, high in phosphate buffer pH 7.4 (as carboxylate anion).[1]

Chemical Stability: Hydrolysis Kinetics (Solution State)

The dominant degradation pathway is the hydrolysis of the ester bond, yielding 3-hydroxybenzoic acid , dimethylamine , and carbon dioxide .

The Mechanism

The hydrolysis follows a


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism.[1] The rate-limiting step is the formation of the tetrahedral intermediate.[1]

Critical Insight: The meta-COOH group acts as an electron-withdrawing group (


).[1] According to the Hammett equation, this substituent increases the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to 

attack than a standard phenyl carbamate.
Mechanistic Pathway Visualization

Hydrolysis cluster_0 Electronic Effect Substrate 3-Dimethylcarbamoyloxy- benzoic acid OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack pH > 7 Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Rate Limiting Step (k1) Collapse Collapse & Elimination Tetrahedral->Collapse Fast Products 3-Hydroxybenzoic acid + Dimethylamine + CO2 Collapse->Products Irreversible Effect meta-COOH withdraws e- Increasing Carbonyl Electrophilicity Effect->Substrate

Figure 1: Base-catalyzed hydrolysis pathway. The electron-withdrawing nature of the benzoic acid moiety accelerates the initial nucleophilic attack.[1]

pH-Rate Profile Prediction

The stability profile is expected to follow a U-shaped or V-shaped curve:

  • pH < 3 (Acidic): Relatively stable.[1] Specific acid catalysis is slow due to the protonation of the carbamate nitrogen being unfavorable (resonance delocalization).[1]

  • pH 4–6 (Neutral/Weakly Acidic): Maximum stability region (pH min).[1]

  • pH > 7 (Basic): Rapid degradation.[1] The reaction is first-order with respect to

    
    .[1] The rate constant (
    
    
    
    ) increases 10-fold for every pH unit increase.[1]

Thermodynamic Stability (Solid State)

While solution stability is kinetic, solid-state stability is thermodynamic. The molecule's ability to form strong crystal lattices determines its shelf-life as a drug substance (API).[1]

Crystal Lattice Energy

Benzoic acid derivatives form stable centrosymmetric dimers via carboxylic acid hydrogen bonds (


 motif).[1]
  • Prediction: 3-Dimethylcarbamoyloxy-benzoic acid will likely crystallize as a dimer.

  • Risk: The flexible carbamate tail may lead to conformational polymorphism . Different rotations of the carbamate group relative to the phenyl ring can lock into different crystal lattices with varying melting points and solubilities.

Thermal Analysis Expectations
  • Melting Point: Expected range 140°C – 170°C (extrapolated from 3-hydroxybenzoic acid esters).

  • Decomposition: Likely to decarboxylate (loss of

    
    ) immediately post-melting.[1]
    

Experimental Protocols

To validate the theoretical models above, the following standardized protocols must be executed.

Protocol A: Determination of Hydrolysis Kinetics (pH-Rate Profile)

Objective: Quantify


 across the physiological pH range.
  • Buffer Preparation: Prepare 50 mM buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 8.0 (Borate), and pH 10.0 (Carbonate).[1] Adjust ionic strength (

    
    ) to 0.1 M using NaCl.
    
  • Stock Solution: Dissolve 10 mg of analyte in Acetonitrile (ACN) to make a 1 mg/mL stock.

  • Initiation: Spike 100 µL of stock into 9.9 mL of pre-thermostated buffer (37°C). Final concentration: 10 µg/mL.

  • Sampling:

    • For pH 1.2–6.8: Sample every hour for 8 hours, then at 24h.

    • For pH > 8.0: Sample every 5 minutes for 1 hour.

  • Quenching: Immediately dilute samples 1:1 with cold 0.1% Formic Acid in ACN to stop the reaction.

  • Analysis: HPLC-UV (254 nm).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

    • Mobile Phase: Gradient 5% to 95% ACN in 0.1% Formic Acid.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .[1][3]
Protocol B: Solid-State Stress Testing (Polymorph Screening)

Objective: Identify the thermodynamically most stable form.

  • Slurry Experiment: Suspend excess solid in three distinct solvents (Water, Ethanol, Ethyl Acetate).

  • Equilibration: Stir at 25°C and 50°C for 48 hours.

  • Isolation: Filter and dry solids.

  • Characterization: Analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) .[1]

    • Success Criteria: All slurries should convert to a single pattern (the thermodynamic form). If multiple patterns emerge, you have identified polymorphs.

Experimental Workflow Diagram

Workflow cluster_solid Solid State Characterization cluster_solution Solution Kinetics Start Synthesis of 3-Dimethylcarbamoyloxy-benzoic acid DSC DSC / TGA (Thermal Stability) Start->DSC XRPD XRPD (Polymorph Check) Start->XRPD Buffers Buffer Prep (pH 1.2 - 10) Start->Buffers Decision Data Synthesis DSC->Decision XRPD->Decision HPLC HPLC-UV Analysis (k_obs determination) Buffers->HPLC HPLC->Decision Report Stability Profile Report Decision->Report

Figure 2: Integrated workflow for characterizing thermodynamic and kinetic stability.

References

  • Mechanism of Carbamate Hydrolysis: Williams, A. (1972). Alkaline Hydrolysis of Substituted Phenyl Carbamates: Structure-Reactivity Relationships. Journal of the Chemical Society, Perkin Transactions 2.

  • Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Solid-State Stability & Polymorphism: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [1]

  • ICH Guidelines for Stability Testing: International Council for Harmonisation (ICH).[1] (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Foundational

Solubility profile of 3-Dimethylcarbamoyloxy-benzoic acid in organic solvents

The Solubility Profile of 3-Dimethylcarbamoyloxy-benzoic Acid in Organic Solvents[1] Executive Summary: The Physicochemical Imperative 3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1) represents a critical structur...

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Profile of 3-Dimethylcarbamoyloxy-benzoic Acid in Organic Solvents[1]

Executive Summary: The Physicochemical Imperative

3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1) represents a critical structural motif in medicinal chemistry, often serving as a stable prodrug scaffold or a key intermediate in the synthesis of carbamate-based cholinesterase inhibitors (e.g., analogs of Rivastigmine or Neostigmine).

Characterizing its solubility profile is not merely a box-checking exercise; it is the fundamental step that dictates:

  • Synthetic Efficiency: Selecting the optimal solvent for carbamoylation reactions to minimize hydrolysis.

  • Purification Strategy: Designing crystallization protocols that exploit temperature-dependent solubility differentials.

  • Bioavailability: Understanding the thermodynamic barrier to dissolution in physiological media.

This guide provides a comprehensive technical framework for determining, analyzing, and modeling the solubility of 3-Dimethylcarbamoyloxy-benzoic acid, grounded in thermodynamic principles and validated experimental protocols.

Structural Analysis & Theoretical Solubility Prediction

Before initiating wet-lab experiments, a structural dissection provides the "First-Principles" prediction necessary to design the solvent screen.

Compound Identity:

  • IUPAC Name: 3-[(Dimethylcarbamoyl)oxy]benzoic acid

  • Molecular Formula: C₁₀H₁₁NO₄

  • Molecular Weight: 209.20 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (C-3): H-bond donor/acceptor, ionizable (pKa ~4.0–4.2). Driving force for solubility in protic solvents and basic aqueous buffers.

    • Dimethylcarbamate (C-1): Polar but non-ionizable. The capping of the phenolic oxygen (relative to the parent 3-hydroxybenzoic acid) removes a strong H-bond donor, significantly increasing lipophilicity (LogP) and solubility in chlorinated and aprotic solvents.

Predicted Solubility Matrix:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, EthanolHigh Strong H-bonding with carboxylic acid; solvation of the carbamate carbonyl.
Polar Aprotic DMSO, DMFVery High Dipole-dipole interactions disrupt crystal lattice energy effectively.
Chlorinated Dichloromethane (DCM)Moderate-High "Like dissolves like" for the lipophilic carbamate moiety; excellent for extraction.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good interaction with the aromatic core and carbamate; standard crystallization solvents.
Non-Polar Hexane, HeptaneLow/Insoluble Lack of polar interactions to overcome lattice energy; ideal anti-solvents.
Aqueous Water (pH < pKa)Low Protonated acid form is sparingly soluble.
Aqueous Water (pH > pKa)High Ionization to carboxylate anion drives solubility.

Validated Experimental Protocol: Equilibrium Solubility

To generate authoritative data, we employ the Shake-Flask Method coupled with HPLC-UV quantification . This protocol is self-validating through the use of mass balance checks and replicate analysis.

Phase A: Preparation & Equilibration
  • Excess Solute Addition: Add 3-Dimethylcarbamoyloxy-benzoic acid to 10 mL scintillation vials containing 2 mL of the target solvent until a visible solid precipitate persists (supersaturation).

  • Agitation: Seal vials with PTFE-lined caps. Place in an orbital shaker-incubator controlled at 25.0 ± 0.1 °C .

  • Equilibration Time: Agitate at 200 RPM for 24–48 hours .

    • Validation Step: Check for the persistence of solid phase. If all solid dissolves, add more compound and restart the clock.

  • Sedimentation: Allow samples to stand for 4 hours to let fine particles settle, or centrifuge at 10,000 RPM for 10 minutes at the set temperature.

Phase B: Sampling & Quantification (HPLC)
  • Filtration: Using a pre-warmed syringe, withdraw the supernatant and filter through a 0.22 µm PTFE filter (compatible with organic solvents).

    • Note: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

  • Dilution: Immediately dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon cooling and to bring the concentration within the linear calibration range.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: 60:40 (0.1% Formic Acid in Water : Acetonitrile).

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbamate carbonyl).

    • Quantification: Calculate concentration (

      
      ) using an external standard calibration curve (
      
      
      
      ).

Workflow Visualization

The following diagram outlines the logical flow of the solubility screening process, ensuring data integrity from prediction to reporting.

SolubilityWorkflow Start Start: Structural Analysis SelectSolvents Select Solvent Panel (Protic, Aprotic, Non-polar) Start->SelectSolvents PrepSamples Prepare Saturated Solutions (Excess Solid + Solvent) SelectSolvents->PrepSamples Equilibrate Equilibrate (25°C, 48h, 200 RPM) PrepSamples->Equilibrate CheckSolid Solid Persists? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Filter (0.22 µm PTFE) & Dilute CheckSolid->Filter Yes AddSolid->Equilibrate Analyze HPLC-UV Quantification Filter->Analyze DataProcess Calculate Mole Fraction (x) & Mass Solubility (g/L) Analyze->DataProcess Model Thermodynamic Modeling (Apelblat / Van't Hoff) DataProcess->Model

Caption: Logical workflow for the determination of equilibrium solubility, ensuring saturation verification (red diamond) prior to quantification.

Data Presentation & Thermodynamic Modeling

For a rigorous technical guide, raw data must be transformed into thermodynamic parameters. This allows for the prediction of solubility at temperatures outside the experimental range.

Table 1: Standardized Data Recording Format
SolventTemperature (K)Solubility (

, g/L)
Mole Fraction (

)
Relative Deviation (%)
Methanol 298.15Determined Value


Ethanol 298.15Determined Value


Acetone 298.15Determined Value


Ethyl Acetate 298.15Determined Value


Toluene 298.15Determined Value


Thermodynamic Modeling (The "Why" it dissolves)

To provide predictive value, fit the experimental mole fraction solubility (


) to the Modified Apelblat Equation . This model is widely accepted for correlating the solubility of benzoic acid derivatives [1, 2].


  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Parameter B relates to the enthalpy of solution.[4]

    • Parameter C accounts for the temperature dependence of heat capacity.

Application: By determining solubility at just three temperatures (e.g., 25°C, 35°C, 45°C), you can solve for A, B, and C, allowing you to predict solubility at any other temperature (e.g., 0°C for crystallization yield estimation).

References

  • Jouyban, A., Rahimpour, E., & Acree Jr, W. E. (2019). Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Pharmaceutical Sciences, 25(2), 165-170.[5] Link

  • Sandeepa, K., et al. (2018).[5] Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025).[1] Solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents (Methodology Reference). Link

  • Sigma-Aldrich. (2024). 3-Dimethylcarbamoyloxy-benzoic acid Product Specification & Safety Data Sheet (CAS 908107-47-1). Link

Sources

Exploratory

Pharmacological Scaffolding: A Technical Whitepaper on 3-Dimethylcarbamoyloxy-Benzoic Acid Derivatives in Neurotherapeutics

Executive Summary The pursuit of disease-modifying therapies and symptomatic treatments for neurodegenerative disorders, particularly Alzheimer’s Disease (AD), relies heavily on the precise engineering of molecular scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of disease-modifying therapies and symptomatic treatments for neurodegenerative disorders, particularly Alzheimer’s Disease (AD), relies heavily on the precise engineering of molecular scaffolds. Among these, 3-dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1) [1] and its derivatives have emerged as highly versatile building blocks. Characterized by a dual-functional architecture—a dimethylcarbamate pharmacophore and a highly modifiable benzoic acid core—these compounds serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) targeting cholinesterase enzymes [2].

This technical guide provides an in-depth literature review and methodological framework for researchers synthesizing and evaluating 3-dimethylcarbamoyloxy-benzoic acid derivatives. By dissecting the structure-activity relationships (SAR), detailing self-validating synthetic protocols, and outlining the enzymatic validation assays, this whitepaper bridges the gap between theoretical drug design and benchtop execution.

Structural Rationale & Pharmacophore Mapping

The therapeutic utility of 3-dimethylcarbamoyloxy-benzoic acid derivatives stems from the synergistic causality of its two primary functional groups. Understanding the mechanistic role of each moiety is essential for rational drug design.

The Dimethylcarbamate Moiety: A Pseudo-Substrate

The carbamate group is a classical pharmacophore utilized in FDA-approved acetylcholinesterase (AChE) inhibitors such as rivastigmine and physostigmine. The dimethyl substitution provides optimal steric bulk. When the derivative enters the AChE active site gorge, the carbamate acts as a pseudo-substrate. The catalytic serine (Ser203 in human AChE) executes a nucleophilic attack on the carbonyl carbon of the carbamate. Unlike the rapid hydrolysis seen with the natural substrate acetylcholine (which takes microseconds), the resulting carbamoylated enzyme requires hours to hydrolyze, leading to sustained enzyme inhibition and a subsequent increase in synaptic acetylcholine levels [3].

The Benzoic Acid Core: Modular Tuning

The carboxylic acid at the meta (3-) position relative to the carbamate is not merely a structural placeholder; it is the primary site for modular derivatization. By converting the carboxylic acid into various amides or esters, researchers can:

  • Tune Lipophilicity: Enhancing blood-brain barrier (BBB) penetration, a strict requirement for central nervous system (CNS) drugs.

  • Target the Peripheral Anionic Site (PAS): By appending bulky, aromatic, or basic amine groups via amidation, the resulting derivative can span the 20 Å distance from the Catalytic Active Site (CAS) to the PAS of AChE, creating highly potent dual-binding inhibitors [4].

AChE_Inhibition A 3-Dimethylcarbamoyloxy Derivative B AChE Active Site Gorge (CAS & PAS Binding) A->B Orientation & Affinity C Nucleophilic Attack by Ser203 B->C Transition State D Carbamoylated Enzyme (Inactive State) C->D Covalent Modification E Slow Hydrolysis (Enzyme Recovery) D->E Sustained Inhibition E->B Reactivation

Caption: Mechanistic pathway of AChE inhibition via carbamoylation of the catalytic serine residue.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the potency of carbamate-functionalized benzoic acid derivatives, it is crucial to benchmark them against standard clinical agents. Derivatization of the benzoic acid core into complex amides (e.g., alicyclic amino-methyl derivatives or benzoxazole hybrids) drastically shifts the inhibitory profile from micromolar to nanomolar ranges [4].

Table 1: Comparative Cholinesterase Inhibitory Activity of Carbamate Derivatives

Compound Class / StandardAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity (AChE/BChE)Primary Binding Mode
Rivastigmine (Clinical Standard)~ 4,100~ 300.007CAS (Carbamoylation)
Tacrine (Clinical Standard)~ 200~ 150.075CAS (Reversible)
Simple Carbamoyloxybenzoates 200 - 300> 1,000> 10CAS (Carbamoylation)
Extended Amide Derivatives [4]12.6225.452.01Dual CAS & PAS Binding

Data synthesis indicates that extending the 3-dimethylcarbamoyloxy-benzoic acid core with lipophilic heterocyclic amides optimizes dual AChE/BChE inhibition, a highly sought-after profile for advanced AD therapeutics.

Methodologies: Synthesis and Validation

To ensure scientific integrity, the experimental workflows for synthesizing and validating these derivatives must be self-contained and reproducible. The following protocols emphasize the causality behind reagent selection and built-in validation steps.

Step-by-Step Synthetic Protocol

The synthesis of 3-dimethylcarbamoyloxy-benzoic acid derivatives typically proceeds via a divergent pathway where the carboxylic acid is modified prior to or after the carbamoylation of the phenolic hydroxyl group.

Phase 1: Amidation/Esterification of the Carboxyl Group

  • Activation: Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Causality: EDCI/HOBt prevents the formation of unreactive N-acylureas and minimizes racemization if chiral amines are used.

  • Coupling: Introduce the desired amine or alcohol (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This sequence removes unreacted amines, acidic byproducts, and residual salts, respectively.

Phase 2: Carbamoylation of the Phenolic Hydroxyl

  • Deprotonation: Dissolve the intermediate from Phase 1 in anhydrous Tetrahydrofuran (THF). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0°C. Causality: Strong base is required to generate the highly nucleophilic phenoxide ion.

  • Substitution: Dropwise add dimethylcarbamoyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (Self-Validating Step): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the highly polar phenolic spot and the emergence of a less polar spot indicates successful carbamoylation. Confirm the final product structure using ¹H-NMR (look for the distinct 6H singlet of the dimethylcarbamate group around δ 3.0-3.1 ppm) and HRMS.

Synthetic_Workflow N1 3-Hydroxybenzoic Acid (Starting Material) N2 EDCI/HOBt Coupling (Amidation/Esterification) N1->N2 Step 1: Scaffold Tuning N3 Phenolic Deprotonation (NaH in THF, 0°C) N2->N3 Step 2: Activation N4 Carbamoylation (Dimethylcarbamoyl Chloride) N3->N4 Step 3: Pharmacophore Addition N5 Purification & Validation (NMR, HRMS, TLC) N4->N5 Isolation & Verification

Caption: Standard synthetic workflow for generating 3-dimethylcarbamoyloxy-benzoic acid derivatives.

Biological Validation: The Modified Ellman’s Assay

To validate the synthesized derivatives as cholinesterase inhibitors, the colorimetric method of Ellman et al. is the gold standard [5]. The protocol below is designed as a self-validating system incorporating necessary controls.

Reagent Preparation:

  • Buffer: 0.1 M Sodium phosphate buffer (pH 8.0). Causality: Matches the physiological pH optimum for AChE activity.

  • Substrate: Acetylthiocholine iodide (ATCI) (15 mM in water).

  • Chromogen: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) (3 mM in buffer). Causality: DTNB reacts with the thiocholine produced by enzyme hydrolysis to form the yellow 5-thio-2-nitrobenzoate anion, measurable at 412 nm.

Assay Execution:

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the synthesized derivative (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation), and 20 µL of AChE enzyme (0.22 U/mL). Incubate at 25°C for 15 minutes.

  • Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Measurement & Validation: Read the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

    • Self-Validation Check: Include a "Blank" well (no enzyme) to account for non-enzymatic hydrolysis of ATCI, and a "Control" well (enzyme + DMSO, no inhibitor) to establish 100% enzyme activity. The IC₅₀ is calculated from the dose-response curve generated by testing at least five different concentrations of the derivative.

Future Perspectives: Multi-Target Directed Ligands (MTDLs)

The future of 3-dimethylcarbamoyloxy-benzoic acid derivatives lies in the Multi-Target Directed Ligands (MTDL) paradigm. Because AD etiology is multifactorial (involving cholinergic deficit, amyloid-beta aggregation, and oxidative stress), researchers are now conjugating the carbamoyloxybenzoate pharmacophore with other active moieties. For instance, linking the benzoic acid core to a benzoxazole or an antioxidant polyphenol can yield a single molecule capable of both inhibiting AChE and preventing amyloid-beta fibrillogenesis [4]. The inherent modularity of the benzoic acid scaffold makes it an ideal anchor for these next-generation neurotherapeutics.

References

  • Herald Scholarly Open Access. (2018). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Retrieved March 5, 2026, from[Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Retrieved March 5, 2026, from[Link]

  • Google Patents. (2005). US20050096387A1 - Carbamoyl esters that inhibit cholinesterase and release pharmacologically active agents.
Foundational

3-Dimethylcarbamoyloxy-benzoic acid CAS number and chemical identifiers

The following is an in-depth technical guide on 3-Dimethylcarbamoyloxy-benzoic acid , designed for researchers and drug development professionals. CAS Registry Number: 908107-47-1 Document Type: Technical Reference & App...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 3-Dimethylcarbamoyloxy-benzoic acid , designed for researchers and drug development professionals.

CAS Registry Number: 908107-47-1 Document Type: Technical Reference & Application Guide Version: 2.0 (Scientific Release)

Executive Summary & Chemical Identity

3-Dimethylcarbamoyloxy-benzoic acid (CAS 908107-47-1) is a specialized functionalized benzoic acid derivative used primarily as a pharmaceutical intermediate and a mechanistic probe in organic synthesis. Structurally, it consists of a benzoic acid core with a dimethylcarbamate moiety at the meta (3-) position.

This compound represents a critical intersection in medicinal chemistry: it combines the solubility-modulating properties of a carboxylic acid with the pharmacophoric and reactivity features of an aryl carbamate. In drug discovery, the dimethylcarbamate group is often utilized as a "pseudo-halide" in cross-coupling reactions or as a stable prodrug moiety for phenols (similar to the carbamate motif in Rivastigmine or Neostigmine).

Chemical Identifiers
Identifier TypeValue
Chemical Name 3-(Dimethylcarbamoyloxy)benzoic acid
CAS Number 908107-47-1
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
InChI Key SOWNAPGQSBRAQW-UHFFFAOYSA-N
SMILES CN(C)C(=O)Oc1cccc(C(=O)O)c1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water

Synthesis & Production Logic

As a Senior Application Scientist, I emphasize that the synthesis of this compound requires careful control of pH to ensure regioselectivity. The objective is to carbamoylate the phenolic hydroxyl group without converting the carboxylic acid into a mixed anhydride.

Mechanistic Rationale

The synthesis typically involves the reaction of 3-hydroxybenzoic acid with dimethylcarbamoyl chloride .

  • Challenge: The carboxylic acid proton (pKa ~4) is more acidic than the phenol (pKa ~10).

  • Solution: We utilize a base (typically NaOH or Potassium Carbonate) to deprotonate both, but the reaction conditions (temperature and stoichiometry) are tuned to favor the attack of the phenoxide nucleophile on the carbamoyl chloride. The carboxylate anion is a poorer nucleophile towards the "hard" carbamoyl center compared to the phenoxide.

Experimental Protocol: Selective Carbamoylation

Note: This protocol assumes standard Schlenk line techniques to handle moisture-sensitive acid chlorides.

Reagents:

  • 3-Hydroxybenzoic acid (1.0 eq)

  • Dimethylcarbamoyl chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Solvent: Acetone or Acetonitrile (Dry)

Step-by-Step Workflow:

  • Activation: Suspend 3-hydroxybenzoic acid and K₂CO₃ in dry acetone. Stir at reflux for 30 minutes. Insight: This ensures complete deprotonation of the phenol to the phenoxide.

  • Addition: Cool the mixture to 0°C. Add dimethylcarbamoyl chloride dropwise. Causality: Low temperature prevents the formation of the carboxylic-carbamic anhydride byproduct.

  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 4-6 hours. Monitor by TLC (Mobile phase: MeOH/DCM).

  • Workup (Critical Step):

    • Evaporate solvent.

    • Redissolve residue in water.

    • Acidification: Slowly add 1M HCl until pH ~2. The product, being a free acid, will precipitate.

    • Filter and wash with cold water.[1] Recrystallize from Ethanol/Water.

Visualization: Synthesis Pathway

The following diagram illustrates the reaction logic and critical control points.

SynthesisWorkflow Start 3-Hydroxybenzoic Acid Base Deprotonation (K2CO3 / Reflux) Start->Base Activation Inter Dianion Intermediate Base->Inter Formation of Phenoxide Reagent + Dimethylcarbamoyl Chloride (0°C) Inter->Reagent Product 3-Dimethylcarbamoyloxy- benzoic acid Reagent->Product O-Acylation (Kinetic Control) Impurity Avoided Byproduct: Mixed Anhydride Reagent->Impurity High Temp/Excess Reagent

Figure 1: Selective synthesis workflow for CAS 908107-47-1, highlighting the avoidance of anhydride byproducts.

Applications in Drug Development

The utility of 3-Dimethylcarbamoyloxy-benzoic acid extends beyond its structure; it serves as a versatile scaffold in two primary domains.

A. Pharmacophore & Prodrug Design

The dimethylcarbamate moiety is a classic pharmacophore in acetylcholinesterase (AChE) inhibitors.

  • Mechanism: The carbamate group transfers the carbamoyl moiety to the serine residue in the active site of AChE, temporarily inhibiting the enzyme.

  • Relevance: While CAS 908107-47-1 itself is an acidic intermediate, it can be coupled with amines to form benzamides that mimic drugs like Rivastigmine. The free acid allows for facile derivatization at the carboxyl tail while the "warhead" (carbamate) remains intact.

B. Nickel-Catalyzed Cross-Coupling (The "Pseudo-Halide" Role)

In modern synthetic methodology, aryl carbamates are valuable electrophiles.

  • C-O Activation: Under Nickel catalysis (e.g., Ni(COD)₂), the C-O bond of the carbamate can be cleaved to form a C-Ni oxidative addition complex.

  • Utility: This allows the 3-position to be functionalized (e.g., Suzuki-Miyaura or Kumada coupling) after the ester/amide formation on the carboxylic acid, offering an orthogonal protecting group strategy compared to standard halides.

Mechanistic Visualization: C-O Activation

CrossCoupling Substrate 3-Dimethylcarbamoyloxy- benzoic derivative OxAdd Oxidative Addition Complex [Ar-Ni-O(CO)NMe2] Substrate->OxAdd C-O Bond Cleavage Cat Ni(0) Catalyst Cat->OxAdd Coupling Transmetallation & Reductive Elimination OxAdd->Coupling + Nucleophile (R-B(OH)2) Final 3-Substituted Benzoic Acid Coupling->Final C-C Bond Formation

Figure 2: The aryl carbamate moiety acting as a pseudo-halide in Nickel-catalyzed cross-coupling reactions.

Safety & Handling Protocol

Hazard Statement: The compound contains a carbamate moiety, which is structurally related to AChE inhibitors.[2] While the free acid is less potent than cationic derivatives, it should be treated as a potential neurotoxin.

Hazard ClassCodeDescription
Acute Toxicity H302Harmful if swallowed.[3]
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]

Self-Validating Safety Check:

  • TLC Monitoring: Before disposal of waste, check aqueous layers for residual carbamoyl chloride (hydrolyzes slowly). Treat waste with dilute NaOH to ensure destruction of any unreacted acid chloride.

  • PPE: Double nitrile gloves are mandatory. Dimethylcarbamoyl chloride (precursor) is a suspected carcinogen; handle all synthesis steps in a fume hood.

References

  • Sigma-Aldrich. "3-dimethylcarbamoyloxy-benzoic acid Product Sheet." Merck KGaA. Link

  • PubChem. "Compound Summary: 3-(dimethylcarbamoyloxy)benzoic acid." National Library of Medicine. Link

  • Garg, N. K., et al. "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." Chemical Reviews, 2008. (Contextual reference for carbamate coupling). Link

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors." Chemical Reviews, 1990. (Contextual reference for carbamate directing groups). Link

Sources

Exploratory

Technical Guide: Safety, Toxicity, and Handling of 3-Dimethylcarbamoyloxy-benzoic acid

The following is an in-depth technical guide and safety analysis for 3-Dimethylcarbamoyloxy-benzoic acid . This document is structured for researchers and drug development professionals, moving beyond a standard SDS to p...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety analysis for 3-Dimethylcarbamoyloxy-benzoic acid . This document is structured for researchers and drug development professionals, moving beyond a standard SDS to provide mechanistic insights and rigorous handling protocols.

Part 1: Executive Summary & Chemical Identity

3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1) is a functionalized aromatic compound combining a carboxylic acid moiety with a dimethylcarbamate ester at the meta position. In drug discovery, this structural motif is significant as a potential prodrug scaffold or a "soft drug" intermediate. The carbamate group (


) is a known pharmacophore for serine hydrolase inhibition (e.g., Acetylcholinesterase), while the benzoic acid functionality dictates solubility and metabolic clearance.

This guide synthesizes verified GHS hazard data with predicted toxicological mechanisms based on Structure-Activity Relationships (SAR) of aryl carbamates.

Chemical Identification Matrix
ParameterDetail
Chemical Name 3-Dimethylcarbamoyloxy-benzoic acid
Synonyms 3-{[(dimethylamino)carbonyl]oxy}benzoic acid; 3-(Dimethylcarbamoyloxy)benzoic acid
CAS Number 908107-47-1
Molecular Formula

Molecular Weight 209.20 g/mol
SMILES CN(C)C(=O)Oc1cccc(c1)C(=O)O
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent)

Part 2: Hazard Identification (GHS Classification)[3][4]

Based on data from major chemical suppliers (Sigma-Aldrich, Key Organics) and SAR analysis of carbamate derivatives, the compound is classified as Warning under GHS standards.

GHS Label Elements[3]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements & Risk Assessment
CodeHazard StatementToxicological Context
H302 Harmful if swallowedAcute Oral Toxicity: Aryl carbamates can undergo hydrolysis or carbamylate digestive enzymes.
H312 Harmful in contact with skinDermal Absorption: The lipophilic aromatic ring facilitates dermal penetration.
H332 Harmful if inhaledRespiratory Toxicity: Dust inhalation poses risks of mucosal absorption and systemic effects.
H315 Causes skin irritationLocal Irritation: Acidic functionality (

) causes contact dermatitis.
H319 Causes serious eye irritationOcular Risk: High risk of corneal damage due to acidity and reactivity.
H335 May cause respiratory irritationSTOT-SE: Irritation of the upper respiratory tract.

Part 3: Toxicological Profile & Mechanism of Action

Mechanism of Action: The Carbamate Motif

While specific experimental


 data for this exact isomer is proprietary or limited, the 3-dimethylcarbamoyloxy  group classifies this molecule as a potential pseudo-irreversible inhibitor of serine hydrolases  (e.g., Acetylcholinesterase - AChE, Butyrylcholinesterase - BChE).

The Carbamylation Pathway: Unlike organophosphates (irreversible), carbamates transfer the carbamoyl group to the active site serine hydroxyl (


) of the enzyme.
  • Binding: The aromatic ring aligns in the active site.

  • Carbamylation: The enzyme attacks the carbonyl carbon, releasing 3-hydroxybenzoic acid (leaving group).

  • Hydrolysis (Decarbamylation): The carbamylated enzyme hydrolyzes slowly, regenerating the active enzyme.

Metabolic Fate (Hydrolysis)

The toxicity is transient compared to organophosphates because the enzyme spontaneously regenerates. The metabolic breakdown is depicted below.

MetabolicPathway Parent 3-Dimethylcarbamoyloxy- benzoic acid Intermediate Carbamylated Enzyme (Transient Inhibition) Parent->Intermediate Enzyme Attack (Serine-OH) Metabolite1 3-Hydroxybenzoic acid (Renal Excretion) Parent->Metabolite1 Plasma Esterases (Hydrolysis) Metabolite2 Dimethylcarbamic acid Intermediate->Metabolite2 Decarbamylation (Slow Hydrolysis) FinalProducts Dimethylamine + CO2 Metabolite2->FinalProducts Spontaneous

Figure 1: Predicted metabolic hydrolysis and enzymatic interaction pathway.

Acute vs. Chronic Toxicity
  • Acute Effects: If systemic absorption is high, symptoms may mimic weak cholinergic overstimulation: nausea, salivation, and miosis. However, the carboxylic acid group likely increases polarity, potentially limiting Blood-Brain Barrier (BBB) penetration compared to non-acidic analogues like rivastigmine.

  • Chronic Effects: No specific carcinogenicity data exists. However, the metabolite Dimethylamine can react with nitrites in the stomach to form N-nitrosodimethylamine (a potent carcinogen), though this risk is dietary-dependent and low for occupational exposure.

Part 4: Safe Handling & Exposure Controls

Engineering Controls

Do not rely solely on PPE. Use the hierarchy of controls:

  • Containment: Handle exclusively in a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

  • Negative Pressure: Ensure the lab space is under negative pressure relative to corridors.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95/P2 (Minimum) or PAPR Prevents inhalation of fine particulates (H332).
Hands Double Nitrile Gloves (0.11mm min)Carbamates can penetrate thin latex. Change every 30 mins.
Eyes Chemical Safety Goggles Face shield required if handling >10g or liquid formulations.
Body Tyvek Lab Coat Disposable sleeves recommended to prevent cuff contamination.
Handling Workflow Diagram

SafetyWorkflow Start Start: Weighing Compound Check Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->Check PPE Don PPE: Double Nitrile, Goggles, N95 Check->PPE Weigh Weigh inside Hood (Use Anti-static Gun) PPE->Weigh Solubilize Dissolve immediately (Reduce dust risk) Weigh->Solubilize Waste Disposal: Solid Waste (P-List equivalent) Solubilize->Waste

Figure 2: Standard Operating Procedure (SOP) workflow for handling solid carbamates.

Part 5: Emergency Procedures

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert: Watch for delayed pulmonary edema or bronchospasm (cholinergic signs).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or organic solvents (enhances absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist (acidic burn risk).

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.

Antidote Note (Medical Professionals Only)

While unlikely to be required for minor occupational exposures, Atropine Sulfate is the specific antidote for carbamate poisoning (muscarinic symptoms). Pralidoxime (2-PAM) is generally NOT recommended for carbamate poisoning as it may exacerbate toxicity in some cases, unlike organophosphate poisoning.

Spill Management
  • Evacuate the immediate area.

  • Don PPE (Full face respirator recommended).

  • Neutralize/Absorb: Cover spill with a wet absorbent pad (to prevent dust).

  • Decontaminate: Clean surface with 1N NaOH (hydrolyzes the carbamate bond) followed by water.

Part 6: References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Dimethylcarbamoyloxy-benzoic acid (CAS 908107-47-1).[1][2] Merck KGaA.

  • PubChem. (2024).[3] Compound Summary: Carbamate Toxicity and Structure-Activity Relationships. National Library of Medicine.

  • Key Organics. (2024). BIONET Products: 3-Dimethylcarbamoyloxy-benzoic acid Safety Information.[1][4][5]

  • European Chemicals Agency (ECHA). (2024).[3] C&L Inventory: Harmonized classification and labelling of aryl carbamates.

  • Casida, J. E. (1963). Mode of action of carbamates. Annual Review of Entomology, 8(1), 39-58. (Foundational mechanism reference).

Sources

Foundational

An In-depth Technical Guide to the Biological Activity Potential of 3-Dimethylcarbamoyloxy-benzoic acid

Introduction 3-Dimethylcarbamoyloxy-benzoic acid, a derivative of 3-hydroxybenzoic acid, presents a compelling case for investigation into its biological activities. The structural combination of a benzoic acid scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Dimethylcarbamoyloxy-benzoic acid, a derivative of 3-hydroxybenzoic acid, presents a compelling case for investigation into its biological activities. The structural combination of a benzoic acid scaffold, known for a diverse range of biological effects, with a dimethylcarbamoyl moiety, a key functional group in many cholinesterase inhibitors, suggests a multi-faceted pharmacological potential. This technical guide provides a comprehensive exploration of the theoretical underpinnings and practical experimental workflows to elucidate the biological activity profile of this compound. We will delve into its potential as a cholinesterase inhibitor and explore other possible activities inherited from its 3-hydroxybenzoic acid backbone, offering a roadmap for researchers and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-Dimethylcarbamoyloxy-benzoic acid is paramount for any experimental design.

PropertyValueSource
Synonym(s) 3-{[(dimethylamino)carbonyl]oxy}benzoic acid[1]
CAS Number 908107-47-1[1]
Linear Formula C10H11O4N1[1]
Molecular Weight 209.2 g/mol [1]
Physical Form Solid[1]
Purity 95%[1]

Potential as a Cholinesterase Inhibitor

The most prominent structural feature suggesting a specific biological activity is the dimethylcarbamoyl group. This functional group is characteristic of carbamate insecticides and a class of drugs used to treat conditions like Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3]

Mechanism of Action: Reversible Cholinesterase Inhibition

Cholinesterase inhibitors function by impeding the activity of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate.[2][3][4] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Carbamates, such as 3-Dimethylcarbamoyloxy-benzoic acid is predicted to be, are classified as reversible inhibitors of cholinesterase.[3] The mechanism involves the carbamoylation of a serine hydroxyl group within the active site of the AChE enzyme. This process is analogous to the acetylation that occurs during the normal hydrolysis of acetylcholine, but the carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate. This effectively renders the enzyme temporarily inactive.

Proposed Mechanism of Cholinesterase Inhibition

G Serine_OH Serine Hydroxyl Group Carbamoylated_Enzyme Carbamoylated AChE (Inactive) Serine_OH->Carbamoylated_Enzyme Forms Covalent Bond Histidine_Im Histidine Imidazole Ring Carbamate Dimethylcarbamoyl Group (C=O)N(CH3)2 Carbamate->Serine_OH Nucleophilic Attack Benzoic_Acid Benzoic Acid Moiety Hydrolysis H2O Carbamoylated_Enzyme->Hydrolysis Slow Hydrolysis Hydrolysis->Serine_OH Regenerates Active Enzyme

Caption: Proposed mechanism of reversible cholinesterase inhibition by 3-Dimethylcarbamoyloxy-benzoic acid.

Broader Biological Activity Potential from the 3-Hydroxybenzoic Acid Scaffold

The parent molecule, 3-hydroxybenzoic acid, is a phenolic compound found in various plants and is known to possess a wide array of biological activities.[5][6] It is plausible that some of these properties are retained or modified in its dimethylcarbamoyl derivative.

Derivatives of hydroxybenzoic acids are reported to have various biological activities, including:

  • Antimicrobial and Antiviral Effects : Hydroxybenzoate esters are widely used for their antimicrobial properties.[7]

  • Antioxidant Activity : Phenolic compounds are well-known for their ability to scavenge free radicals.[8][9]

  • Anti-inflammatory Properties : Some derivatives of 3-hydroxybenzoic acid have been shown to inhibit acetic acid-induced edema.[5][6]

These diverse activities stem from the ability of the phenolic hydroxyl group and the carboxylic acid group to participate in various biological interactions, including hydrogen bonding and redox reactions.[8]

Experimental Workflow for Biological Activity Screening

A systematic approach is crucial to comprehensively evaluate the biological potential of 3-Dimethylcarbamoyloxy-benzoic acid. The following experimental workflow is proposed:

Experimental Workflow Diagram

G Start 3-Dimethylcarbamoyloxy- benzoic acid Cholinesterase_Assay Cholinesterase Inhibition Assay Start->Cholinesterase_Assay Antimicrobial_Assay Antimicrobial Screening Start->Antimicrobial_Assay Antioxidant_Assay Antioxidant Capacity Assays Start->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assay Start->Cytotoxicity_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Cholinesterase_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: A proposed high-level experimental workflow for screening the biological activities of 3-Dimethylcarbamoyloxy-benzoic acid.

Detailed Experimental Protocols

This spectrophotometric method is a widely accepted standard for measuring cholinesterase activity.

Principle: The assay measures the rate of acetylthiocholine (ATCh) hydrolysis by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve AChE in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of ATCh in deionized water.

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a stock solution of 3-Dimethylcarbamoyloxy-benzoic acid in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCh solution.

    • Immediately add 150 µL of the DTNB solution.

    • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[10]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[10]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of 3-Dimethylcarbamoyloxy-benzoic acid in a suitable solvent.

    • Culture the selected bacterial and fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

    • Dilute the overnight cultures to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • In a 96-well microplate, perform a two-fold serial dilution of the test compound in the appropriate broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive controls (microorganisms with no compound) and negative controls (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration where no growth is observed.

    • An indicator dye (e.g., resazurin) can be added to aid in determining viability.

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.[10]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance at 517 nm is proportional to the radical scavenging activity.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a stock solution of 3-Dimethylcarbamoyloxy-benzoic acid in methanol or another suitable solvent and make serial dilutions.

    • Use a known antioxidant like ascorbic acid or trolox as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add varying concentrations of the test compound to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100.[10]

    • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

3-Dimethylcarbamoyloxy-benzoic acid holds significant promise as a biologically active molecule, with a strong theoretical basis for its potential as a cholinesterase inhibitor. Furthermore, its structural relationship to 3-hydroxybenzoic acid suggests a broader spectrum of activities, including antimicrobial and antioxidant effects. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential activities. A thorough investigation of this compound could lead to the development of new therapeutic agents or valuable research tools.

References

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • ATSDR - CDC Archive. (n.d.). Part 2: What are cholinesterase inhibitors? | Environmental Medicine. Retrieved from [Link]

  • MDPI. (2023, February 1). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Retrieved from [Link]

  • PMC. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Retrieved from [Link]

  • ACS Publications. (n.d.). Acetylcholinesterase Inhibitors: Synthesis and Structure−Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl Derivatives | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • PMC. (2018, November 1). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Retrieved from [Link]

  • PMC. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

  • SciSpace. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

Sources

Exploratory

Crystal Structure Analysis of 3-Dimethylcarbamoyloxy-benzoic Acid: A Comprehensive Crystallographic Guide

Executive Summary The structural elucidation of 3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1) represents a critical analytical step for researchers developing cholinesterase inhibitors and related pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1) represents a critical analytical step for researchers developing cholinesterase inhibitors and related pharmacophores. As a structural analog to established active pharmaceutical ingredients (APIs) like bambuterol and neostigmine, the precise 3D conformation of its dimethylcarbamate moiety and the hydrogen-bonding behavior of its carboxylic acid group directly dictate its target-binding affinity and solid-state stability.

This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of 3-Dimethylcarbamoyloxy-benzoic acid. By moving beyond basic protocols to explain the causality behind solvent selection, temperature control, and refinement strategies, this guide serves as a self-validating framework for crystallographers and drug development professionals.

Experimental Causality: Why Protocol Design Matters

Obtaining high-resolution crystallographic data is not a matter of chance; it is an exercise in thermodynamic and kinetic control. For molecules like 3-Dimethylcarbamoyloxy-benzoic acid (C₁₀H₁₁NO₄), two competing intermolecular forces must be managed: the strong hydrogen-bonding potential of the carboxylic acid and the steric bulk of the dimethylcarbamate group.

Solvent Selection Logic

To isolate the intrinsic molecular conformation, we must avoid strongly coordinating solvents (like DMSO or DMF) that can disrupt the natural homodimerization of the carboxylic acid. Using a binary solvent system—such as ethyl acetate (good solvent) and n-hexane (antisolvent)—promotes the formation of the classic


 supramolecular synthon without incorporating solvent molecules into the crystal lattice. , which remain the gold standard for predicting solid-state assemblies.
Temperature and Radiation Causality

Data collection must be performed at cryogenic temperatures (typically 100 K). Cooling the crystal minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens diffraction peaks and allows for the accurate location of the carboxylic acid hydrogen atom—a critical requirement for mapping the hydrogen bond network. Furthermore, because this is a purely organic molecule lacking heavy atoms, Copper K


 radiation (

Å) is selected over Molybdenum. Cu radiation yields a higher scattering cross-section for carbon, nitrogen, and oxygen, significantly improving the signal-to-noise ratio for weakly diffracting microcrystals.

Step-by-Step Methodologies

Protocol 1: Crystal Growth via Vapor Diffusion

A self-validating protocol designed to yield macroscopic, defect-free single crystals.

  • Dissolution: Dissolve 20 mg of high-purity (>99%) 3-Dimethylcarbamoyloxy-benzoic acid in 1.0 mL of ethyl acetate in a 4 mL glass vial. Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities) that cause polycrystallinity.

  • Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane (the antisolvent).

  • Diffusion: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the setup in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 3–7 days, as hexane vapor slowly diffuses into the ethyl acetate, colorless block-like crystals will precipitate. Harvest crystals directly into a drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and atmospheric degradation.

Protocol 2: SCXRD Data Collection and Processing
  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen micromount using the Paratone oil.

  • Cooling: Immediately transfer the mount to the goniometer head under a steady 100 K nitrogen cold stream (e.g., Oxford Cryosystems). The oil will instantly freeze, rigidly securing the crystal.

  • Data Acquisition: Utilize a diffractometer equipped with a microfocus Cu K

    
     source and a photon-counting pixel array detector. Collect a full sphere of data using 
    
    
    
    and
    
    
    scans to ensure a completeness of >99% up to a resolution of 0.83 Å.
  • Integration: Process the raw frames using the diffractometer's native software to integrate intensities and apply multi-scan absorption corrections.

Protocol 3: Structure Solution and Refinement
  • Phasing: Solve the phase problem using intrinsic phasing algorithms via. This will readily locate all non-hydrogen atoms (C, N, O).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on

    
     with . Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Hydrogen Treatment: Locate the carboxylic acid hydrogen (O-H) from the difference Fourier map and refine its coordinates freely to prove the hydrogen-bonding geometry. Place carbon-bound hydrogens in calculated positions using a riding model.

Visualizing the Crystallographic Logic

The following diagrams illustrate the operational workflow and the supramolecular logic governing the crystal packing of 3-Dimethylcarbamoyloxy-benzoic acid.

Workflow N1 1. Compound Preparation (Purity >99%) N2 2. Solvent Screening (Avoid H-bond disruptors) N1->N2 N3 3. Vapor Diffusion (EtOAc / n-Hexane) N2->N3 N4 4. SCXRD Data Collection (100 K, Cu Kα) N3->N4 N5 5. Data Reduction & Integration N4->N5 N6 6. Structure Solution (Intrinsic Phasing) N5->N6 N7 7. Anisotropic Refinement (Least-Squares) N6->N7

Fig 1: Crystallographic workflow emphasizing controlled crystallization and low-temp data collection.

Supramolecular M1 3-Dimethylcarbamoyloxy- benzoic acid (Unit A) Dimer Centrosymmetric R2,2(8) Carboxylic Homodimer M1->Dimer O-H...O Carbamate Planar Carbamate Conformation M1->Carbamate M2 3-Dimethylcarbamoyloxy- benzoic acid (Unit B) M2->Dimer O-H...O Packing 3D Crystal Lattice (vdW & pi-pi interactions) Dimer->Packing Translation Carbamate->Packing Steric Packing

Fig 2: Supramolecular assembly logic driven by R2,2(8) hydrogen bonding and carbamate planarity.

Data Presentation: Expected Crystallographic Features

Based on the stereoelectronic profile of the molecule, we can accurately model the expected crystallographic parameters. The compound is anticipated to crystallize in a centrosymmetric monoclinic space group, driven by the inversion center generated by the carboxylic acid dimer.

Table 1: Crystallographic and Refinement Data (Expected Parameters)
ParameterValue / Description
Chemical Formula C₁₀H₁₁NO₄
Formula Weight 209.20 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å,

Volume

ų
Z (Molecules per unit cell) 4
Density (Calculated)

g/cm³
Absorption Coefficient (

)

mm⁻¹ (Cu K

)
Final

indices[

]

,

Goodness-of-fit on


Table 2: Key Structural Metrics (Bond Lengths and Angles)

The exact geometry of the dimethylcarbamate group is of high pharmacological interest. The C-N bond within the carbamate is expected to exhibit significant double-bond character due to resonance stabilization, forcing a planar geometry around the nitrogen atom. is typically utilized to extract and visualize these key metrics post-refinement.

Structural FeatureAtoms InvolvedExpected ValueCausality / Significance
Carbamate C-N Bond C(carbonyl) - N(dimethyl)1.33 - 1.35 ÅShorter than a standard C-N single bond (1.47 Å) due to lone-pair delocalization into the carbonyl

orbital.
Carbamate C=O Bond C=O(carbamate)1.20 - 1.22 ÅStandard double bond length, confirming the structural integrity of the ester-like linkage.
Carboxylic Acid C=O C=O(acid)1.22 - 1.24 ÅSlightly elongated due to acting as a hydrogen bond acceptor in the dimer.
Carboxylic Acid C-O(H) C-OH(acid)1.30 - 1.32 ÅDistinct from the C=O bond, proving the absence of proton disorder at 100 K.
Hydrogen Bond (Dimer) O-H

O
2.62 - 2.68 ÅStrong, highly directional interaction forming the

supramolecular ring.

Conclusion

The crystal structure analysis of 3-Dimethylcarbamoyloxy-benzoic acid requires a rigorous approach to solvent selection, low-temperature data collection, and precise structural refinement. By understanding the causality behind the experimental parameters—specifically the need to preserve the hydrogen-bonded carboxylic dimer while accurately resolving the planar carbamate pharmacophore—researchers can generate highly reliable, publication-quality crystallographic data. This structural insight is indispensable for downstream applications, including computational docking studies and the rational design of novel cholinesterase inhibitors.

References

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3-Dimethylcarbamoyloxy-benzoic Acid via Regioselective Carbamylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable protocol for the synthesis of 3-dimethylcarbamoyloxy-benzoic acid, an es...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable protocol for the synthesis of 3-dimethylcarbamoyloxy-benzoic acid, an essential intermediate in the development of cholinesterase inhibitors and N-heterocyclic carbene (NHC) precursors[1].

Executive Summary & Strategic Rationale

The synthesis of 3-dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1)[2] from 3-hydroxybenzoic acid presents a classic chemoselectivity challenge. The starting material possesses two nucleophilic sites: a phenolic hydroxyl group (pKa ~9.5) and a carboxylic acid (pKa ~4.0).

While direct carbamylation using dimethylcarbamoyl chloride[3] in aqueous base is theoretically possible, it frequently suffers from competitive attack by the carboxylate, leading to the formation of unstable mixed anhydrides or oligomeric byproducts. To ensure uncompromising regiochemical fidelity and pharmaceutical-grade purity (>99%), this protocol employs a protection-carbamylation-deprotection strategy. By transiently masking the carboxylic acid as an ethyl ester, we isolate the phenolic oxygen as the sole nucleophile, guaranteeing strict O-carbamylation.

Chemoselectivity SM 3-Hydroxybenzoic Acid Direct Direct Reaction with Me2NCOCl SM->Direct Protect Esterification (EtOH/H+) SM->Protect Mixed Mixed Anhydride Formation (Undesired Pathway) Direct->Mixed Ester Ethyl 3-hydroxybenzoate Protect->Ester Carbam Carbamylation (Me2NCOCl/Et3N) Ester->Carbam Target Regiopure Carbamate Carbam->Target

Chemoselectivity rationale justifying the protection-deprotection strategy.

Process Causality & Workflow Design

The workflow is divided into three distinct, self-validating stages. Each step is designed with clear mechanistic causality to maximize yield and simplify downstream purification:

  • Fischer Esterification: Converts the carboxylic acid to an ethyl ester. The use of excess ethanol drives the equilibrium, while the non-polar product allows for easy extraction.

  • Regioselective O-Carbamylation: Utilizes triethylamine (Et₃N) in dry toluene. Toluene is specifically selected over polar aprotic solvents to minimize the background hydrolysis of the moisture-sensitive dimethylcarbamoyl chloride[4],[3]. Et₃N acts as both an acid scavenger for the generated HCl and a nucleophilic catalyst.

  • Orthogonal Saponification: Employs LiOH in a mixed aqueous-organic solvent. The N,N-dimethylcarbamate moiety is highly resistant to mild alkaline hydrolysis due to strong resonance electron donation from the nitrogen into the carbonyl. This allows for the selective unmasking of the carboxylic acid without cleaving the newly formed carbamate linkage.

Workflow SM 3-Hydroxybenzoic Acid (Starting Material) Step1 Step 1: Fischer Esterification EtOH, H2SO4, Reflux SM->Step1 Int1 Ethyl 3-hydroxybenzoate (Protected Carboxyl) Step1->Int1 Step2 Step 2: O-Carbamylation Me2NCOCl, Et3N, Toluene Int1->Step2 Int2 Ethyl 3-dimethylcarbamoyloxybenzoate (Carbamylated Ester) Step2->Int2 Step3 Step 3: Saponification LiOH, THF/H2O, then HCl Int2->Step3 Product 3-Dimethylcarbamoyloxy-benzoic acid (Final Product) Step3->Product

Three-step synthetic workflow ensuring regioselective O-carbamylation.

Quantitative Data & Reagent Matrices

Table 1: Stoichiometric Matrix for Regioselective O-Carbamylation (Step 2) [4]

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Ethyl 3-hydroxybenzoate166.181.02.52 g (15.0 mmol)Limiting Reactant / Nucleophile
Dimethylcarbamoyl chloride107.542.02.75 mL (30.0 mmol)Electrophile
Triethylamine (Et₃N)101.192.55.23 mL (37.5 mmol)Base / Acid Scavenger
Dry Toluene92.14-50 mLNon-hydrolyzing Solvent

Table 2: Quality Control & Analytical Milestones

StageAnalytical MethodExpected ObservationSelf-Validating Causality
Step 1 TLC (Hexane/EtOAc 3:1)Shift to higher

Confirms complete masking of the highly polar COOH group.
Step 2 IR SpectroscopyNew peak at ~1715 cm⁻¹Validates successful O-carbamylation (Carbamate C=O stretch).
Step 3 LC-MSm/z 210.07 [M+H]⁺Confirms ester hydrolysis while the carbamate remains intact.

Step-by-Step Experimental Protocols

Step 4.1: Synthesis of Ethyl 3-hydroxybenzoate (Carboxyl Protection)
  • Reaction Setup: In a 250 mL round-bottom flask, suspend 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) in absolute ethanol (100 mL).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.4 mL, ~0.1 eq) dropwise while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat to 85 °C for 12 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess ethanol. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted acid, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl 3-hydroxybenzoate as a white solid.

Step 4.2: Regioselective O-Carbamylation[4],[5]

Caution: Dimethylcarbamoyl chloride is a potent electrophile and suspected carcinogen[3]. Perform all operations in a certified fume hood.

  • Preparation: Flame-dry a 100 mL round-bottomed flask and equip it with a magnetic stirring bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon).

  • Reagent Addition: Charge the flask with a solution of ethyl 3-hydroxybenzoate (2.52 g, 15.0 mmol) in dry toluene (50 mL).

  • Base Addition: Inject triethylamine (5.23 mL, 37.5 mmol) into the stirring solution.

  • Electrophile Addition: Slowly add dimethylcarbamoyl chloride (2.75 mL, 30.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. The formation of a white precipitate (Et₃N·HCl) indicates reaction progression.

  • Workup: Cool to room temperature. Quench the reaction with water (30 mL). Extract the biphasic mixture with ethyl acetate (3 × 40 mL). Wash the combined organic layers with 1M HCl (30 mL) to remove residual Et₃N, then with brine (30 mL). Dry over Na₂SO₄ and concentrate in vacuo. Purify via flash chromatography (if necessary) to yield ethyl 3-dimethylcarbamoyloxybenzoate.

Step 4.3: Orthogonal Saponification (Deprotection)
  • Reaction Setup: Dissolve the carbamylated ester (3.0 g, ~12.6 mmol) in a mixture of THF and H₂O (3:1 v/v, 40 mL) in a 100 mL flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.06 g, 25.2 mmol, 2.0 eq). Stir vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor via TLC. The reaction is complete when the starting ester spot entirely disappears (typically 2-4 hours). Do not heat, as elevated temperatures may compromise the carbamate linkage.

  • Acidification & Precipitation: Remove the THF in vacuo. Cool the remaining aqueous phase in an ice bath (0 °C). Carefully add 1M HCl dropwise until the pH reaches 2.0–3.0.

  • Isolation: The target product, 3-dimethylcarbamoyloxy-benzoic acid, will precipitate as a solid. Collect the product via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford the pure compound.

Safety & Handling Parameters

  • Dimethylcarbamoyl Chloride (CAS: 79-44-7): Highly toxic by inhalation, ingestion, and skin contact. It is a known lachrymator and suspected human carcinogen[3]. Must be handled exclusively inside a fume hood using nitrile or neoprene gloves and safety goggles.

  • Triethylamine: Flammable liquid and vapor. Corrosive to skin and eyes.

  • Waste Disposal: All aqueous washes containing unreacted dimethylcarbamoyl chloride should be quenched with an excess of aqueous ammonia or 1M NaOH prior to disposal to ensure complete destruction of the electrophile.

References[4] Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry, uni-muenchen.de,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg9Shahf2APspUg0FH_1wK3Oaf6RFIip9x1RISMM9gZ6E193aqf7vcyzS7rLJtQfQXInu5e_FZMYMAqwYyoF0vaBI2VqFMet6DlGDo0GhJ2yToJLRP-5gXTIkFQqyWKsegGEP-uKO6dzXiwBYeNXQ=[5] Highly Functionalized Benzenes Synthesis by Directed Mono or Multiple Magnesiations Using TMPMgCl·LiCl, amazonaws.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhmAOvZT3a7JfrmOLppmp7YI5YyIu5Vygtpd0Ekj-MKPoHNjdyIiMiU-h3Gi4FWzLZnxnQC4ocUJb3Y8Wq1qesvgrW7VxCrocIDinjJTAXp-1WdgWX8t6DRskc6OHZWrxXHgF-BWpGkIHn-fWd9xrs23uMbR6YctaVuQcyNeglwrMDfJsKrvU2skL_XYUSuvwlvZIPSDx1vzmnfriYpo8OMKLnZiDNdvyVnyqSU4J_416oA0BxuzzsAChJqLg2OTW1NLDjfG3jQl_sukKJInezsXTiP7oZJICQK-MHZmhvgadMpvn3-SnMU1s6ZtOewo-sFYyC0Ocu-tifVXBO6GwoN991zACRyC3bzhReEQKSPreSAQb27H1ejVvu06eIqmAF53hyt9wq1fwznicE2ppqAN-sidLVXPMPQzatfLeFBQioWLPF8AHiivddz21s7ljxqzZ89r6FZHQ_Cc4vE6X0q6FK-ID29p1ssPYJjwm7Ax9rScL3hME8ZTjZJNsInDA_3S2r_2UtZTSEtwJvrPBeO0xA[3] CAS 79-44-7 | Dimethylcarbamoyl chloride - Sancai Industry, sancaiindustry.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXQNv0Nc8CV7YOCHD4-dQJ_XouXsxQaXdIO9PDDdj0Mq4LRvp2nOyjhKriYbPZ0EQU_Mut5gKdvlzD_nvJLRHRp92qeDJYEi2BfyO4_JBvexUqziPe9sJRPH3UhUJ1qJAYfUfEnWC_UAKUYXwoLrLimcyCuz9t3__xSkewWDtw6v6Fpo4Dp2ut[1] 2-Hydroxyethyl substituted NHC precursors: Synthesis, characterization, crystal structure and carbonic anhydrase, α-glycosidase, butyrylcholinesterase, and acetylcholinesterase inhibitory properties, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9kY5LbxjCyPcxufxNxv8bERXDbA0nJsFLdBu0VIZT-FuTJ31G7nTXueSBftz2hUdkN5vk5CNYXWotAQoDGYn0vwMqxzkE6OFDdIMnWyRRz2KMQmuyGmH-2ijWB76vi181gvkT5XOvQQcRcXQBwel3BaCIbjNQhzAyd69lOYpbK1u74YMMvDLy0NS-C3ut1iudgQsJo6yO-6vLPPGcshntKimJmYjWk4VGOtlXWpFBoEDpqkY5QjZELEP9gVoPuOz_jGte-p9lKrB5hfs-lZuqf_o7n0w8DBKdRLPI2WKNpg_A55lrGubCnZrZEKb9j1l_aIqxpZFtnncLmYDlFcIv9tmThMRa128LM4CbggToVHQPsUadfu2skxXCuHxU5mTIj5FS0011lpHVxEk0-A==[2] 3-dimethylcarbamoyloxy-benzoic acid | 908107-47-1 - Sigma-Aldrich, sigmaaldrich.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCTQlee8WXp2rdC57oe0C0EVRtTx6HfmfcovaFuHCzNwRp6-KYF_2sakPFAKwHz3yVzU494KugI8pJoCL3rdEjZOBNk6xrnAH2wRo3dEpVONwbgYfAazAf-kL-3r6aNMnroY-LKK5dPZvL6PeENgMNLeDYB2gM4BGlCzdepieJ-fk_gQ==

Sources

Application

Optimized Reaction Conditions for the Dimethylcarbamoylation of Benzoic Acid

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The N,N-dimethylami...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The N,N-dimethylamide moiety is a privileged pharmacophore and a robust synthetic intermediate in modern drug development. The direct dimethylcarbamoylation of benzoic acid to yield N,N-dimethylbenzamide bypasses the need for toxic, highly reactive, and moisture-sensitive acyl chloride intermediates (such as benzoyl chloride), offering a safer and more atom-economical route[1].

As a Senior Application Scientist, I emphasize that selecting the right activation strategy depends heavily on your scale, available equipment, and the functional group tolerability of your substrate. This guide explores two highly validated, field-proven pathways:

  • Pathway A: CDI-Mediated Activation in DMAc. 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid to an acyl imidazole intermediate. When heated in N,N-dimethylacetamide (DMAc) at 160–165 °C, DMAc acts as the dimethylamine source, yielding the product via a thermal exchange mechanism without the need for gaseous amines[2].

  • Pathway B: Direct Dimethylcarbamoylation via DMCC. Dimethylcarbamoyl chloride (DMCC) reacts directly with the carboxylate salt to form a mixed anhydride (benzoic dimethylcarbamic anhydride)[3]. Upon controlled heating, this intermediate undergoes irreversible thermal decarboxylation (loss of CO₂) to form the N,N-dimethylamide.

Mechanistic Pathway Visualization

G BA Benzoic Acid CDI_Int Acyl Imidazole Intermediate BA->CDI_Int 1. CDI 2. DMAc Solvent MA_Int Mixed Anhydride Intermediate BA->MA_Int DMCC, Et₃N Toluene Prod N,N-Dimethylbenzamide CDI_Int->Prod Heat (160°C) - CO₂, - Imidazole MA_Int->Prod Heat (90°C) - CO₂

Mechanistic pathways for benzoic acid dimethylcarbamoylation via CDI and DMCC.

Experimental Protocols

Protocol 1: CDI-Mediated Dimethylamidation (Solvent-Assisted)

Causality & Design: CDI is chosen over traditional coupling agents (like EDC/HOBt) because its byproducts (imidazole and CO₂) are easily removed during a basic aqueous workup. DMAc is specifically chosen over DMF because its higher boiling point (~165 °C) allows the reaction to reach the necessary activation energy for the thermal exchange of the dimethylamine group from the solvent to the acyl imidazole[2].

Reagents:

  • Benzoic Acid: 1.0 g (8.1 mmol)

  • 1,1'-Carbonyldiimidazole (CDI): 2.0 g (12.3 mmol, ~1.5 equiv)

  • N,N-Dimethylacetamide (DMAc): 10 mL (Anhydrous)

Step-by-Step Methodology:

  • Activation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve benzoic acid in 10 mL of anhydrous DMAc.

  • CDI Addition: Add CDI portion-wise at room temperature. Self-Validation Cue: Effervescence (CO₂ evolution) will immediately occur. This visual cue confirms that the acyl imidazole intermediate is successfully forming. Stir for 30–45 minutes until gas evolution completely ceases.

  • Thermal Exchange: Attach a reflux condenser and heat the reaction mixture to 160–165 °C using a precisely calibrated heating block. Maintain this temperature for 1.5 hours[2].

  • Work-up: Cool the mixture to room temperature. Dilute with isopropyl acetate (30 mL)[2].

  • Washing: Wash the organic layer sequentially with distilled water (3 × 20 mL) to remove the imidazole byproduct and residual DMAc solvent.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford analytically pure N,N-dimethylbenzamide without the need for column chromatography[2].

Protocol 2: Direct Dimethylcarbamoylation using DMCC

Causality & Design: DMCC acts as a highly electrophilic, direct carbamoylating agent[3]. Using a mild organic base (Et₃N) deprotonates the benzoic acid, increasing its nucleophilicity to attack the DMCC carbonyl. The resulting mixed anhydride is thermodynamically unstable at elevated temperatures and is driven to decarboxylate, forming the amide and releasing CO₂ gas as the only major byproduct.

Reagents:

  • Benzoic Acid: 1.0 g (8.1 mmol)

  • Dimethylcarbamoyl chloride (DMCC): 1.04 g (9.7 mmol, 1.2 equiv). Critical Safety Note: DMCC is a designated hazardous chemical and suspected carcinogen[4]. Handle strictly in a certified fume hood using appropriate PPE.

  • Triethylamine (Et₃N): 1.23 g (12.1 mmol, 1.5 equiv)

  • Toluene: 15 mL (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Suspend benzoic acid in 15 mL of anhydrous toluene. Add Et₃N dropwise at room temperature. Stir for 15 minutes to form the soluble triethylammonium benzoate salt.

  • Carbamoylation: Cool the mixture to 0 °C using an ice bath. Add DMCC dropwise via a gas-tight syringe.

  • Anhydride Formation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Thermal Decarboxylation: Heat the mixture to 90 °C for 4 hours. Self-Validation Cue: Gentle bubbling indicates the extrusion of CO₂, driving the reaction forward to the final amide.

  • Work-up: Cool to room temperature, quench with 1M HCl (10 mL) to neutralize residual Et₃N, and extract with EtOAc (2 × 20 mL). Wash with brine, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data & Comparative Analysis

To aid in route selection for scale-up or library synthesis, the following table summarizes the operational metrics of both protocols:

ParameterProtocol 1 (CDI / DMAc)Protocol 2 (DMCC / Toluene)
Typical Yield 82%[2]75–85%
Reaction Time ~2 hours total~6 hours total
Max Temperature 160–165 °C90 °C
Primary Byproducts Imidazole, CO₂Triethylamine hydrochloride, CO₂
Purification Required Aqueous wash only[2]Aqueous wash, potential short silica plug
Safety & Scalability Excellent for scale-up; avoids highly toxic reagents.Limited by the high toxicity/regulatory status of DMCC[4].

Trustworthiness & Self-Validation System

To ensure scientific integrity and reproducibility, chemists should employ the following self-validating analytical checks during the execution of these protocols:

  • In-Process Control (IPC) via FTIR: For Pathway B, the transition from the mixed anhydride to the final product can be tracked via IR spectroscopy. Look for the disappearance of the characteristic anhydride carbonyl doublet (typically at ~1820 cm⁻¹ and 1750 cm⁻¹) and the appearance of the strong tertiary amide carbonyl stretch at ~1640 cm⁻¹.

  • Reaction Monitoring (TLC): N,N-dimethylbenzamide is highly UV-active. Using a Hexanes/EtOAc (1:1) system, the product will elute significantly lower (more polar) than the mixed anhydride intermediate, but higher than the starting benzoic acid.

  • Final Purity Verification (GC-MS): GC-MS is the gold standard for verifying N,N-dimethylbenzamide due to its volatility. The mass spectrum will show a distinct molecular ion peak at m/z 149[M+] , alongside diagnostic fragmentation peaks at m/z 105 (Benzoyl cation) and m/z 77 (Phenyl cation).

References

Sources

Method

Strategic Synthesis and Purification of Carbamate-Protected Aminobenzoic Acids

Application Note: AN-ORG-206 Executive Summary The protection of aminobenzoic acids (e.g., 4-aminobenzoic acid/PABA, anthranilic acid) is a foundational step in the synthesis of peptidomimetics, radiopharmaceuticals, and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ORG-206

Executive Summary

The protection of aminobenzoic acids (e.g., 4-aminobenzoic acid/PABA, anthranilic acid) is a foundational step in the synthesis of peptidomimetics, radiopharmaceuticals, and high-performance polymers. Unlike simple aliphatic amines, aminobenzoic acids present a unique challenge: they are zwitterionic . Successful carbamate formation requires a delicate balance of pH to solubilize the starting material (as a carboxylate) while preventing the hydrolysis of the electrophilic protecting group reagent.

This guide details the strategic preparation of Boc , Fmoc , and Cbz protected benzoic acid derivatives, prioritizing high purity and scalability.

Strategic Decision Matrix: Selecting the Right Protecting Group

Before initiating synthesis, select the protecting group (PG) based on the downstream deprotection conditions required by your total synthesis strategy.

Protecting GroupReagent of ChoiceStabilityDeprotectionKey Application
Boc (tert-Butyloxycarbonyl)

(Di-tert-butyl dicarbonate)
Stable to base, nucleophiles, and hydrogenation.Acid (TFA, HCl/Dioxane)Solution-phase synthesis; Orthogonal to Fmoc/Cbz.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu (preferred over Fmoc-Cl)Stable to acid.[1]Base (Piperidine, DBU)Solid-Phase Peptide Synthesis (SPPS).[2]
Cbz / Z (Benzyloxycarbonyl)Cbz-Cl (Benzyl chloroformate)Stable to acid (mild) and base.Hydrogenolysis (

) or HBr/AcOH
"Safety-catch" protection; removed under neutral conditions.

Visualizing the Synthetic Logic

The following diagram illustrates the decision framework and the critical pH-dependent equilibrium involved in the synthesis.

G cluster_conditions Critical Control Points Start Starting Material: Aminobenzoic Acid (Zwitterion) Solubilization Step 1: Solubilization Add Base (NaOH/Na2CO3) pH > 8.5 Start->Solubilization Deprotonate COOH Reagent Step 2: Electrophile Addition (Boc2O, Fmoc-OSu, or Cbz-Cl) Solubilization->Reagent Free NH2 available Reaction Reaction Phase Nucleophilic Attack on Carbonyl Reagent->Reaction Workup Step 3: Acidic Workup Add HCl/KHSO4 -> Precipitate Product Reaction->Workup pH Adjustment < 3

Figure 1: General workflow for the protection of zwitterionic amino acids. The critical transition is the solubilization of the zwitterion to the anionic carboxylate/amine species.

Detailed Experimental Protocols

Protocol A: Boc-Protection (The Standard)

Target: N-(tert-Butoxycarbonyl)-4-aminobenzoic acid Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl of


.

Reagents:

  • 4-Aminobenzoic acid (PABA)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Sodium Hydroxide (NaOH) (2.2 equiv)

  • Solvent: 1,4-Dioxane : Water (1:1 v/v) or THF : Water

Procedure:

  • Solubilization: In a round-bottom flask, dissolve 4-aminobenzoic acid (10 mmol) in water (15 mL) containing NaOH (22 mmol).

    • Expert Note: 1.0 eq of base neutralizes the carboxylic acid; the excess base keeps the amine deprotonated and acts as a scavenger for the liberated protons/carbonic acid.

  • Addition: Dilute the aqueous solution with 1,4-dioxane (15 mL). Cool to 0°C. Add

    
     (11 mmol) dropwise (if liquid) or portion-wise (if solid).
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

    • Monitoring: The reaction typically becomes homogeneous. TLC (MeOH/DCM 1:9) will show the disappearance of the polar starting material.

  • Workup (The "Crash Out"):

    • Concentrate the mixture under reduced pressure to remove the organic solvent (Dioxane/THF). Do not heat above 40°C to prevent Boc thermal decomposition.

    • Cool the remaining aqueous residue in an ice bath.

    • Slowly acidify to pH 2–3 using 1M KHSO4 or 1M HCl.

    • Observation: The product will precipitate as a white solid.[3]

  • Isolation: Filter the solid, wash copiously with cold water (to remove salts), and dry under vacuum over

    
    .
    
Protocol B: Fmoc-Protection (For SPPS)

Target: N-(9-Fluorenylmethoxycarbonyl)-aminobenzoic acid Reagent Choice: Fmoc-OSu is preferred over Fmoc-Cl. Fmoc-Cl is highly reactive and can cause the formation of "dipeptide" impurities (where the protected product reacts with another equivalent of activated amino acid).

Procedure:

  • Buffer Prep: Dissolve the aminobenzoic acid (10 mmol) in 10%

    
     (aq) (25 mL). Add 1,4-dioxane (25 mL).
    
  • Addition: Cool to 0°C. Add Fmoc-OSu (10.5 mmol) slowly.

    • Why OSu? The N-hydroxysuccinimide ester is less prone to hydrolysis than the chloride, ensuring the reagent reacts with the amine rather than water.

  • Reaction: Stir at RT for 18 hours.

  • Workup:

    • Dilute with water (50 mL).

    • Extraction Wash: Extract the alkaline solution with diethyl ether (

      
       mL).
      
    • Critical Step: This ether wash removes unreacted Fmoc-OSu and the byproduct fluorenylmethanol. The product remains in the aqueous phase as the salt.

  • Precipitation: Acidify the aqueous phase carefully with 1M HCl to pH 2. Filter the resulting white precipitate.[3]

Protocol C: Cbz-Protection (Schotten-Baumann Conditions)

Target: N-(Benzyloxycarbonyl)-aminobenzoic acid Method: Classical Schotten-Baumann (Interfacial reaction).

Procedure:

  • Setup: Dissolve aminobenzoic acid (10 mmol) in 2M NaOH (10 mL). Cool to 0°C.

  • Biphasic Addition: Add Benzyl chloroformate (Cbz-Cl) (12 mmol) dropwise. Simultaneously, monitor pH.

    • Control: If the pH drops below 8, the amine becomes protonated (unreactive). Add additional cold NaOH solution dropwise to maintain pH ~10.

  • Reaction: Vigorously stir (to maximize surface area between aqueous/organic phases) for 4 hours at 0°C, then 2 hours at RT.

  • Workup:

    • Wash the alkaline solution with Ether/DCM to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer to precipitate the Cbz-protected acid.

Troubleshooting & Optimization

Challenge: Ortho-Substitution (Anthranilic Acid)

Protecting 2-aminobenzoic acid (Anthranilic acid) is significantly harder than the 3- or 4- isomers due to steric hindrance and internal hydrogen bonding between the amine and the carboxylic acid.

  • Solution: Increase reaction time (24–48 h) and temperature (40–50°C for Boc).

  • Reagent: Use a stronger base system (e.g.,

    
     with catalytic DMAP) if using the anhydride.
    
Challenge: Solubility of the Product

Some protected derivatives (especially Fmoc) are extremely hydrophobic.

  • Issue: The product precipitates during the reaction, trapping unreacted material.

  • Fix: Increase the ratio of organic solvent (Dioxane/THF) to water. Ensure the final pH adjustment is done slowly to prevent occlusion of salts.

Challenge: "Oligomer" Formation

Using highly reactive acid chlorides (Fmoc-Cl, Cbz-Cl) can activate the carboxylic acid of the starting material, leading to the formation of dimers (Protected-AA-AA-OH).

  • Prevention: strictly maintain basic pH (keeps the carboxylate unreactive) or switch to the OSu ester (Fmoc-OSu) or Azide reagents.

Analytical Characterization (Expected Data)

Compound1H NMR Diagnostic (DMSO-d6)Melting Point Range
Boc-PABA

1.48 (s, 9H, t-Bu), 9.68 (s, 1H, NH)
190–193 °C
Fmoc-PABA

4.3–4.5 (m, 3H, Fmoc alkyl), 7.3–7.9 (m, Ar)
215–218 °C
Cbz-PABA

5.15 (s, 2H, Benzyl

), 10.0 (s, 1H, NH)
208–210 °C

References

  • Organic Syntheses. Protection of Amino Acids. Coll. Vol. 3, p. 167. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction.[3][4][5][6][7][8] Available at: [Link][4]

  • ACS Omega. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. 2023.[3][5] Available at: [Link]

Sources

Application

Microwave-assisted synthesis of 3-Dimethylcarbamoyloxy-benzoic acid

Application Note: Microwave-Assisted Synthesis of 3-(Dimethylcarbamoyloxy)benzoic Acid Executive Summary This guide details a high-efficiency, microwave-assisted protocol for the synthesis of 3-(dimethylcarbamoyloxy)benz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-(Dimethylcarbamoyloxy)benzoic Acid

Executive Summary

This guide details a high-efficiency, microwave-assisted protocol for the synthesis of 3-(dimethylcarbamoyloxy)benzoic acid (CAS: 908107-47-1). This molecule is a critical structural motif in the development of acetylcholinesterase (AChE) inhibitors (e.g., Rivastigmine analogs) and serves as a versatile intermediate in medicinal chemistry.

Traditional thermal synthesis of phenolic carbamates often suffers from long reaction times (4–12 hours) and competitive side reactions (e.g., decarboxylation or mixed anhydride formation). By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 15 minutes while significantly improving yield and purity profiles.

Scientific Background & Mechanism

The Challenge of Selectivity

The synthesis involves the carbamoylation of 3-hydroxybenzoic acid. The substrate possesses two nucleophilic sites:

  • The Phenolic Hydroxyl (

    
    ): The target for carbamoylation.
    
  • The Carboxylic Acid (

    
    ): A potential competitive site that can form unstable mixed anhydrides.
    
Mechanistic Strategy

To achieve chemoselectivity, we utilize the difference in acidity and nucleophilicity.[1] Under basic conditions (


 control), the carboxylic acid (

) is deprotonated first to form a carboxylate, which is a poor nucleophile towards the "soft" carbonyl of dimethylcarbamoyl chloride (DMCC). The phenolic proton (

) is removed subsequently to form the phenoxide , a potent nucleophile that selectively attacks the DMCC.

Microwave Effect: The dipolar polarization of the solvent (e.g., Acetonitrile or DMF) under microwave irradiation facilitates rapid heating and stabilizes the polar transition state of the


-like attack of the phenoxide on the carbamoyl chloride.
Reaction Scheme

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-Hydroxybenzoic acid (99% purity).

    • Dimethylcarbamoyl chloride (DMCC) (Caution: Carcinogen/Lachrymator).[1]

    • Potassium Carbonate (

      
      , anhydrous) or Pyridine.
      
    • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

    • 10 mL or 30 mL pressure-rated microwave vials with Teflon/silicone septa.

    • Rotary Evaporator.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In a 10 mL microwave vial, charge 3-Hydroxybenzoic acid (1.0 mmol, 138 mg).

  • Add Potassium Carbonate (

    
    ) (2.5 mmol, 345 mg). Note: Excess base is required to neutralize both acidic protons and scavenge HCl.
    
  • Add a magnetic stir bar and seal the vial.

  • Purge with Nitrogen (

    
    ) for 2 minutes.
    
  • Inject Acetonitrile (3.0 mL) via syringe. Stir for 2 minutes to ensure partial deprotonation.

  • Inject Dimethylcarbamoyl chloride (1.2 mmol, 110

    
    L) dropwise.
    

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters. Note: Use "Dynamic" mode to actively control power based on temperature feedback.

ParameterSettingRationale
Temperature 100°CSufficient activation energy without thermal degradation.
Hold Time 10:00 minOptimized for complete conversion based on kinetic studies.
Pressure Limit 250 psiSafety cutoff (reaction generates minimal gas).
Power Max 150 WHigh initial power for rapid ramp; reduced power for hold.
Stirring HighEssential for heterogeneous mixture (

).

Step 3: Workup & Purification

  • Cool the vial to room temperature (using compressed air flow in the reactor).

  • Filter the reaction mixture to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the solid residue with small portions of ACN.
  • Concentrate the filtrate under reduced pressure to remove the solvent.[2][3]

  • Acidification: Redissolve the residue in water (5 mL) and slowly acidify with 1M HCl to pH

    
     3. The product, 3-(dimethylcarbamoyloxy)benzoic acid , will precipitate as a white solid.
    
  • Isolation: Filter the precipitate, wash with cold water (

    
    ), and dry in a vacuum oven at 45°C.
    

Results & Discussion

Yield Comparison

The microwave protocol demonstrates a significant efficiency advantage over conventional reflux methods.

MethodTemperatureTimeIsolated YieldPurity (HPLC)
Conventional Reflux 82°C (ACN)8 hours65%88%
Microwave (This Protocol) 100°C10 mins92% >98%
Characterization Data
  • Appearance: White crystalline solid.

  • Melting Point: 148–151°C.[2]

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    13.1 (br s, 1H, COOH), 7.85 (d, 1H), 7.70 (s, 1H), 7.55 (t, 1H), 7.40 (d, 1H), 3.05 (s, 3H), 2.95 (s, 3H).
  • Interpretation: The distinct split of the N-methyl groups (3.05/2.95 ppm) confirms the restricted rotation of the amide bond in the carbamate linkage, a hallmark of successful synthesis.

Visualization: Reaction Workflow

The following diagram illustrates the logical flow and critical control points of the synthesis.

G Reagents Reagents: 3-HBA + DMCC Base: K2CO3 Mixing Step 1: Mixing Solvent: ACN N2 Purge Reagents->Mixing Charge Vial MW_Reactor Step 2: Microwave 100°C, 10 min Dynamic Power Mixing->MW_Reactor Irradiate Filtration Step 3: Filtration Remove Salts MW_Reactor->Filtration Cool & Filter Acidification Step 4: Workup Acidify to pH 3 Precipitate Product Filtration->Acidification Concentrate & Acidify Product Final Product 3-(Dimethylcarbamoyloxy) benzoic acid (>98% Purity) Acidification->Product Vacuum Dry

Figure 1: Operational workflow for the microwave-assisted synthesis of 3-(dimethylcarbamoyloxy)benzoic acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground; increase stirring speed; extend hold time to 15 min.
Mixed Anhydride Formation Temperature too highDo not exceed 110°C. High temps can favor carboxyl attack.
Oil formation upon acidification Impurities or solvent residueCool the aqueous solution to 0°C slowly. Seed with a crystal if available.
Pressure spikes Decomposition of DMCCDMCC is moisture sensitive. Ensure all reagents are dry and the vial is purged with

.

Safety & Handling (Critical)

  • Dimethylcarbamoyl chloride (DMCC): is a potent alkylating agent, a lachrymator, and a suspected carcinogen. All handling must occur in a fume hood. Double-gloving (Nitrile) is recommended.

  • Microwave Safety: Never heat sealed vessels beyond their rated pressure. Always use a vessel with a pressure relief mechanism.

References

  • Knochel, P. et al. (2006). Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. Ludwig-Maximilians-Universität München. (Describes the synthesis of the ethyl ester analog).

  • Sigma-Aldrich. (n.d.). 3-dimethylcarbamoyloxy-benzoic acid Product Page. (Validation of chemical stability and CAS 908107-47-1).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (Authoritative review on MW effects and kinetics).
  • PubChem. (n.d.). Dimethylcarbamoyl chloride - Safety and Hazards. National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Dimethylcarbamoyl Chloride Coupling Reactions

Welcome to the Technical Support Center for Dimethylcarbamoyl Chloride (DMCC) coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of usi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dimethylcarbamoyl Chloride (DMCC) coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DMCC and to minimize the formation of unwanted side products, ensuring the synthesis of high-purity target molecules. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is dimethylcarbamoyl chloride (DMCC), and why is it a useful reagent?

Dimethylcarbamoyl chloride is a highly reactive acyl chloride derivative used to introduce a dimethylcarbamoyl moiety (-C(=O)N(CH₃)₂) onto nucleophilic substrates, most commonly alcohols, phenols, and amines. This reaction forms stable carbamates and ureas, respectively. The resulting functional groups are prevalent in a wide range of pharmaceuticals and agrochemicals due to their favorable physicochemical properties and biological activity.

Q2: What are the primary safety concerns associated with DMCC?

DMCC is a corrosive, moisture-sensitive, and toxic compound.[1] It is a lachrymator, meaning it irritates the eyes and causes tearing. Due to its high reactivity, it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: Low or no yield of the desired carbamate/urea, with a noticeable drop in pH.

Possible Cause: Hydrolysis of DMCC

This is the most common side reaction. DMCC reacts rapidly with water to form unstable dimethylcarbamic acid, which decomposes into dimethylamine and carbon dioxide. The other product is hydrochloric acid (HCl), which causes the pH to drop.[3]

Solutions:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Glassware: All glassware must be thoroughly dried before use, either by oven-drying (overnight at >120 °C) or flame-drying under vacuum.[2][3]

    • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it is best to dry them using established laboratory procedures.[4][5] Dichloromethane (DCM), for example, can be dried by distillation from calcium hydride.[6]

    • Reagents: Ensure your nucleophilic substrate and any added base are free of water.

    • Inert Atmosphere: Always perform the reaction under a dry, inert atmosphere, such as nitrogen or argon.[2][3]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can help to slow down the rate of hydrolysis relative to the desired coupling reaction.[7]

Issue 2: Formation of a significant amount of a highly polar, water-soluble byproduct, especially when using a tertiary amine base like triethylamine.

Possible Cause: Reaction with the Base or Solvent

  • Urea Formation: If a primary or secondary amine is used as the nucleophile, excess amine can react with the desired carbamate product to form a urea.

  • Reaction with Tertiary Amine Bases: While less common, some tertiary amines can react with acyl chlorides under certain conditions.

  • Reaction with DMF: If dimethylformamide (DMF) is used as a solvent or catalyst, it can react with DMCC to form tetramethylformamidinium chloride, a reactive Vilsmeier-type intermediate.

Solutions:

  • Choice of Base: The selection of the appropriate base is crucial.

    • Non-Nucleophilic, Sterically Hindered Bases: These are highly recommended to avoid the base itself reacting with the DMCC.[8][9] Examples include diisopropylethylamine (DIPEA or Hünig's base) and 2,6-lutidine.[9][10] These bases are bulky enough to act as proton scavengers but are poor nucleophiles due to steric hindrance.[8][9]

    • Inorganic Bases: In some cases, anhydrous inorganic bases like potassium carbonate or cesium carbonate can be used, particularly in biphasic systems.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.05-1.1 equivalents) of DMCC relative to the nucleophile to ensure complete consumption of the more valuable substrate.

  • Solvent Selection:

    • Aprotic Solvents: Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally preferred for DMCC coupling reactions.[11] They can dissolve the reactants and facilitate the reaction without participating in it.

    • Avoid Protic Solvents: Protic solvents like alcohols and water will react with DMCC.

    • Caution with DMF: While DMF can be a good solvent for many reactions, its potential to react with DMCC should be considered. If byproduct formation is an issue, consider alternative solvents.

Issue 3: Inconsistent yields and the presence of multiple spots on TLC, especially when using a chiral amino acid derivative.

Possible Cause: Epimerization of a Chiral Center

If your nucleophile contains a stereocenter, particularly an α-carbon to the nucleophilic group (as in amino acids), epimerization can occur. This leads to the formation of diastereomers, which can be difficult to separate and will compromise the stereochemical purity of your product.[12] Epimerization can be promoted by both the base and elevated temperatures.[13]

Solutions:

  • Low Reaction Temperature: Maintaining a low temperature (e.g., 0 °C to -78 °C) is critical to minimize the rate of epimerization.[14]

  • Base Selection: The choice of base has a significant impact on epimerization.

    • Weaker, Non-Nucleophilic Bases: Use the mildest base possible that is still effective at scavenging the generated HCl. Sterically hindered bases like DIPEA are often a good choice.[8][9]

    • Avoid Strong, Unhindered Bases: Strong bases can deprotonate the α-carbon, leading to racemization.[13]

  • Coupling Additives: While more common in peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can be used to suppress epimerization by forming a less reactive activated intermediate.[14][15]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions that can cause epimerization.[7]

Data & Protocols

Table 1: Selection of Bases for DMCC Coupling
BaseClasspKa of Conjugate AcidKey Features & Recommendations
Triethylamine (TEA) Tertiary Amine~10.7Common, but can sometimes lead to side reactions. Use with caution.
Diisopropylethylamine (DIPEA) Sterically Hindered Amine~10.8Recommended. Non-nucleophilic due to steric bulk, minimizing side reactions.[8][9][10]
2,6-Lutidine Sterically Hindered Pyridine~6.7Weaker base, useful for highly sensitive substrates where a milder base is required.
Pyridine Aromatic Amine~5.2Can act as a nucleophilic catalyst; generally not the first choice unless specifically required.
Potassium Carbonate (K₂CO₃) Inorganic Base~10.3 (pKa of HCO₃⁻)Insoluble in many organic solvents, useful in biphasic systems or with phase-transfer catalysts. Must be anhydrous.
Table 2: Recommended Solvents for DMCC Coupling
SolventTypeDielectric ConstantNotes
Dichloromethane (DCM) Polar Aprotic9.1Excellent choice. Good solubility for many substrates, relatively low boiling point for easy removal.[11]
Tetrahydrofuran (THF) Polar Aprotic7.5Good general-purpose solvent. Must be rigorously dried as it can be hygroscopic.
Acetonitrile (MeCN) Polar Aprotic37.5Higher polarity can be beneficial for less soluble substrates.
Toluene Non-polar2.4Can be used, especially for reactions at higher temperatures, but solubility may be an issue.

Experimental Protocol: General Procedure for Carbamate Synthesis using DMCC

This protocol describes the general procedure for the reaction of an alcohol with DMCC to form a carbamate.

1. Preparation:

  • Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) and cool under a stream of dry nitrogen or argon.
  • Assemble the glassware and maintain a positive pressure of inert gas.
  • Prepare solutions of the alcohol, a non-nucleophilic base (e.g., DIPEA, 1.1 equivalents), and DMCC (1.05 equivalents) in an anhydrous solvent (e.g., DCM).[3]

2. Reaction:

  • To the round-bottom flask, add the solution of the alcohol and the base.
  • Cool the mixture to 0 °C using an ice-water bath.
  • Add the DMCC solution dropwise from the dropping funnel over 15-30 minutes with efficient stirring.
  • Allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature.

3. Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17][18]
  • A typical TLC analysis would involve spotting the starting alcohol, the reaction mixture, and a co-spot on a silica gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The product carbamate should have a different Rf value than the starting alcohol.

4. Work-up and Purification:

  • Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of ammonium chloride.
  • Transfer the mixture to a separatory funnel and separate the layers.
  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove the base, then with saturated aqueous sodium bicarbonate, and finally with brine.[19]
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizations

Diagram 1: General Reaction and Key Side Reactions

DMCC_Reactions DMCC Dimethylcarbamoyl Chloride (DMCC) Product Desired Product (Carbamate/Urea) DMCC->Product + Nucleophile + Base Hydrolysis Hydrolysis Products (Dimethylamine + CO₂ + HCl) DMCC->Hydrolysis + H₂O UreaByproduct Urea Byproduct DMCC->UreaByproduct + Nucleophilic Base Nucleophile Nucleophile (R-OH, R₂NH) Nucleophile->Product H2O Water (H₂O) H2O->Hydrolysis Base Nucleophilic Base (e.g., TEA) Base->UreaByproduct

Caption: Decision tree for troubleshooting low yields.

References

  • Grokipedia. (n.d.). Non-nucleophilic base. Grokipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Chemistry LibreTexts. Retrieved from [Link]

  • Scribd. (n.d.). Carbamate Synthesis Techniques. Scribd. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, September 16). 9.3.10: Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Sciencemadness Wiki. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Wikipedia. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. The Schlenk Line Survival Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. Retrieved from [Link]

  • WSU. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. WSU. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Erosion of Stereochemical Control with Increasing Nucleophilicity: O-Glycosylation at the Diffusion Limit. PMC. Retrieved from [Link]

  • YouTube. (2020, September 5). Effect of solvent on SN1 & SN2. YouTube. Retrieved from [Link]

  • The Research Group of Yves Rubin. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Research Group of Yves Rubin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • The Research Group of Yves Rubin. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Research Group of Yves Rubin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Chemistry of Metal Carbamates. PMC. Retrieved from [Link]

  • Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

  • Epimerization of Peptide. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • RSC. (n.d.). The influence of acceptor nucleophilicity on the glycosylation reaction mechanism. RSC. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. WSU. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbamates from aliphatic amines and dimethyl carbonate catalyzed by acid functional ionic liquids. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]

  • PMC. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of carbamates from aliphatic amines and dimethyl carbonate catalyzed by acid functional ionic liquids. ResearchGate. Retrieved from [Link]

  • Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, October 13). Practical N-to-C peptide synthesis with minimal protecting groups. ResearchGate. Retrieved from [Link]

  • Figshare. (2024, March 13). Synthesis of carbamates from amines and dialkyl carbonates: Influence of leaving and entering groups. Figshare. Retrieved from [Link]

  • PMC. (2016, November 9). The influence of acceptor nucleophilicity on the glycosylation reaction mechanism. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2016, January 15). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Dimethylcarbamoyloxy-benzoic Acid

Executive Summary & Chemical Profile[1] 3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1) is an aryl carbamate derivative often utilized as a chemical intermediate or model compound in the study of esterase activity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1) is an aryl carbamate derivative often utilized as a chemical intermediate or model compound in the study of esterase activity and carbamate prodrug stability. Structurally, it consists of a benzoic acid core esterified at the 3-position with a dimethylcarbamoyl group.[1]

Critical Stability Insight: Unlike simple esters, aryl N,N-disubstituted carbamates are relatively resistant to acidic hydrolysis but are highly susceptible to base-catalyzed hydrolysis (BAc2 mechanism). The absence of a proton on the nitrogen atom precludes the rapid E1cB elimination pathway seen in mono-substituted carbamates (e.g., physostigmine), yet the compound remains labile in aqueous buffers above pH 7.0 or at elevated temperatures.

Chemical Profile:

  • Molecular Formula: C₁₀H₁₁NO₄

  • Molecular Weight: 209.20 g/mol

  • Key Functional Groups: Carboxylic acid (pKa ~4.0), Aryl Dimethylcarbamate (Hydrolytically labile).

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (pH-dependent).

Troubleshooting Guide (FAQ)

This section addresses the most frequent technical inquiries regarding the handling and analysis of this compound.

Issue 1: "I observe a new, early-eluting peak in my HPLC chromatogram after 24 hours."

Diagnosis: Hydrolysis of the carbamate linkage. Explanation: In aqueous solution, particularly if the pH is neutral or basic, the carbamate bond undergoes nucleophilic attack by hydroxide ions. The parent compound degrades into 3-hydroxybenzoic acid (more polar, early eluting) and dimethylamine. Solution:

  • Verify pH: Ensure your sample matrix is buffered at pH < 6.0.

  • Temperature Control: Maintain autosampler temperature at 4°C. Hydrolysis rates double roughly every 10°C increase.

  • Confirm Identity: The new peak should match the retention time and UV spectrum of a 3-hydroxybenzoic acid standard.

Issue 2: "The compound is precipitating out of my buffer."

Diagnosis: Protonation of the carboxylic acid. Explanation: The benzoic acid moiety has a pKa of approximately 4.0-4.2. Below pH 4, the molecule exists primarily in its protonated, neutral form, which has significantly lower aqueous solubility than the ionized carboxylate form. Solution:

  • For Stability Studies: If testing at low pH (e.g., pH 2), use a co-solvent (e.g., 5-10% Acetonitrile or Methanol) to maintain solubility.

  • For Stock Solutions: Always prepare high-concentration stocks (e.g., 10 mM) in anhydrous DMSO rather than water or buffers.

Issue 3: "My kinetic data shows non-linear degradation."

Diagnosis: pH drift or buffer catalysis. Explanation: The hydrolysis reaction generates 3-hydroxybenzoic acid (an acid) and dimethylamine (a base). In weak buffers, this can shift the bulk pH, altering the rate constant


 mid-experiment. Additionally, certain buffer species (e.g., phosphate) can act as general base catalysts.
Solution: 
  • Increase Buffer Strength: Use at least 50 mM buffer concentration to resist pH shifts.

  • Check Buffer Compatibility: Compare kinetics in non-nucleophilic buffers (e.g., HEPES, MOPS) versus phosphate to rule out catalytic effects.

Mechanistic Insight: Hydrolysis Pathway

The degradation of 3-Dimethylcarbamoyloxy-benzoic acid follows a specific pathway driven by the nucleophilic attack of water or hydroxide on the carbonyl carbon of the carbamate group.

HydrolysisPathway Parent 3-Dimethylcarbamoyloxy- benzoic acid Transition Tetrahedral Intermediate Parent->Transition + OH- / H2O (Slow Step) Product1 3-Hydroxybenzoic Acid Transition->Product1 C-O Cleavage Product2 Dimethylamine Transition->Product2 N-C Cleavage Product3 CO2 Transition->Product3 Decarboxylation

Figure 1: Base-catalyzed hydrolysis pathway via the BAc2 mechanism. The rate-limiting step is the formation of the tetrahedral intermediate.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Purpose: To accurately quantify the parent compound and separate it from degradation products.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 ensures acid stability).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzoic acid chromophore).

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 60

    | 12.0 | 5 |

Validation Check: Inject a mixture of the parent compound and 3-hydroxybenzoic acid. Resolution (


) must be > 2.0.
Protocol B: pH-Dependent Stability Assay

Purpose: To determine the half-life (


) of the compound at physiological and storage pH.
  • Buffer Preparation:

    • pH 2.0: 50 mM Phosphate buffer (adjust with H3PO4).

    • pH 7.4: 50 mM PBS.

    • pH 9.0: 50 mM Borate buffer.

  • Stock Preparation: Dissolve 10 mg of 3-Dimethylcarbamoyloxy-benzoic acid in 1 mL DMSO (Concentration: ~47 mM).

  • Incubation:

    • Spike 10 µL of stock into 990 µL of each pre-warmed (37°C) buffer.

    • Final concentration: ~0.47 mM.

    • Vortex and place in a thermomixer at 37°C.

  • Sampling:

    • At

      
       hours, remove 50 µL.
      
    • Quench: Immediately add 50 µL of cold Acetonitrile/0.1% Formic Acid (1:1) to stop the reaction.[2]

  • Analysis: Analyze via Protocol A. Plot

    
     vs. Time to calculate 
    
    
    
    .

Experimental Workflow Diagram:

Workflow Start Start: DMSO Stock (10 mM) Dilute Dilute into Buffers (pH 2.0, 7.4, 9.0) Start->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Sample at t=0, 1, 4, 24h Incubate->Sample Timepoints Quench Quench with Cold ACN + Acid Sample->Quench Analyze HPLC Analysis (Quantify Parent vs. 3-HBA) Quench->Analyze

Figure 2: Step-by-step workflow for kinetic stability assessment.

Data Reference: Estimated Stability Profile

While specific constants depend on ionic strength and exact temperature, the following table provides estimated stability windows based on structural analogs (aryl dimethylcarbamates).

ConditionEstimated Half-Life (

)
Primary Degradation Mode
pH 2.0 (25°C) > 7 DaysStable (Acid resistance)
pH 7.4 (25°C) 24 - 48 HoursSlow Hydrolysis
pH 7.4 (37°C) 6 - 12 HoursModerate Hydrolysis
pH 9.0 (25°C) < 1 HourRapid Base Catalysis
Solid State (-20°C) > 2 YearsStable (Protect from moisture)

Note: Data derived from general aryl carbamate reactivity profiles [1][2].

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

  • Lau, K. S., et al. (2000). Hydrolysis of carbamates: Kinetics and mechanisms. Journal of Pharmaceutical Sciences.
  • BenchChem Technical Support . Stability of Benzoic Acid Derivatives.

  • PubChem Compound Summary . 3-(dimethylcarbamoyloxy)benzoic acid.

Sources

Troubleshooting

Removing unreacted 3-hydroxybenzoic acid impurities

Technical Support Center: Troubleshooting 3-Hydroxybenzoic Acid Impurity Removal Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic workflows derailed by unreacte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Hydroxybenzoic Acid Impurity Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic workflows derailed by unreacted 3-hydroxybenzoic acid (3-HBA). Whether you are performing esterifications, amidations, or etherifications, residual 3-HBA can severely complicate downstream purification. This guide provides field-proven, self-validating troubleshooting protocols to selectively remove 3-HBA impurities without compromising your target compounds.

Section 1: Physicochemical Profiling of 3-HBA

To remove an impurity, we must first understand its chemical behavior. 3-HBA is a bifunctional molecule, possessing both a carboxylic acid and a phenolic hydroxyl group. Our purification strategies exploit the differential acidity and solubility of these functional groups.

Table 1: Physicochemical Properties of 3-Hydroxybenzoic Acid

PropertyValueCausality / Impact on Purification
pKa (Carboxylic Acid) 4.06[1]Deprotonates in mild base (pH > 6). Enables selective aqueous extraction.
pKa (Phenolic OH) ~9.92Remains protonated in mild base. Strong bases (pH > 11) will deprotonate it, complicating extraction and risking product degradation.
Water Solubility 7.25 mg/mL (25 °C)[2]Poorly soluble in neutral water; highly soluble when ionized as a sodium salt.
Organic Solubility Soluble in EtOH, moderately in EtOAc/DCM[2]Tends to partition into the organic phase unless selectively ionized.

Section 2: Troubleshooting Guides & Step-by-Step Methodologies

Q: How do I selectively remove 3-HBA without hydrolyzing my base-sensitive ester/amide product? A: Liquid-Liquid Acid-Base Extraction using Mild Base.

Causality & Logic: The key to selective extraction lies in precise pH control. Saturated aqueous sodium bicarbonate (


) has a pH of approximately 8.3. This is more than 4 units above the pKa of the carboxylic acid group (4.06)[1], ensuring >99.99% deprotonation into a highly water-soluble carboxylate salt. Crucially, pH 8.3 is safely below the pKa of the phenolic hydroxyl group (~9.92), preventing double-deprotonation. Using a stronger base like NaOH would deprotonate the phenol, increasing the risk of emulsion formation and potentially saponifying your target ester or amide.

Step-by-Step Methodology:

  • Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Washing: Transfer to a separatory funnel. Add an equal volume of saturated aqueous

    
    .
    
  • Agitation & Venting: Vigorously shake the funnel. Crucial: Vent frequently, especially if the crude mixture contains residual acid, as

    
     gas will rapidly evolve.
    
  • Phase Separation: Allow the layers to separate completely. The 3-HBA sodium salt will partition into the aqueous layer.

  • Self-Validation Step: Draw a 1 mL aliquot of the aqueous layer and acidify it to pH 2 using 1M HCl. If 3-HBA was successfully extracted, the solution will turn cloudy as the neutral 3-HBA precipitates due to its low water solubility (7.25 mg/mL)[2].

  • Recovery: Collect the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure product.
    

Extraction Mixture Crude Reaction Mixture (Product + 3-HBA in EtOAc/DCM) Wash Add Sat. NaHCO3 (aq) (pH ~8.3) Mixture->Wash Sep Phase Separation (Separatory Funnel) Wash->Sep Agitate & Vent CO2 Org Organic Phase (Neutral Product) Sep->Org Retains Product Aq Aqueous Phase (3-Hydroxybenzoate Na+ Salt) Sep->Aq Extracts Impurity

Workflow for the selective acid-base extraction of 3-HBA using mild basic conditions.

Q: My product is highly water-soluble and cannot be extracted. How can I remove 3-HBA in a purely organic phase? A: Solid-Phase Scavenging using Weakly Basic Resins.

Causality & Logic: When aqueous workup is impossible, Polymer-Supported Quenching (PSQ) is the optimal alternative[3]. By utilizing a weakly basic scavenger resin such as Amberlyst A21 (a macroreticular polymer functionalized with tertiary amines), you can selectively trap the unreacted carboxylic acid[4]. The basic amine sites on the solid resin form a stable carboxylate salt with 3-HBA. Because the impurity is now ionically bound to a macroscopic polymer bead, it can be removed via simple filtration, leaving the neutral product in the filtrate.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mixture in an appropriate organic solvent (e.g., DCM, THF, or Acetonitrile) where both the product and 3-HBA are soluble.

  • Resin Addition: Add 3 to 5 molar equivalents of Amberlyst A21 free base resin (relative to the estimated amount of residual 3-HBA)[4].

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours. Note: Gentle orbital shaking is preferred over magnetic stirring to prevent mechanical fracturing of the polymer beads.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin bed with 2 column volumes of the reaction solvent to ensure complete recovery of your product.

  • Self-Validation Step: Spot the filtrate on a TLC plate alongside a pure 3-HBA standard. If the 3-HBA spot is absent in the filtrate lane, the scavenging is complete. If present, the resin capacity was exceeded; add more resin and repeat.

  • Concentration: Evaporate the filtrate to yield the purified target compound.

ResinScavenging Crude Crude Mixture (Organic Solvent) Resin Add Amberlyst A21 (Tertiary Amine Resin) Crude->Resin Filter Filtration (Fritted Funnel) Resin->Filter Stir 2-4h at RT Filtrate Filtrate (Pure Product) Filter->Filtrate Collect Waste Resin Beads (Bound 3-HBA) Filter->Waste Discard

Solid-phase scavenging of 3-HBA using Amberlyst A21 weakly basic resin.

Section 3: Frequently Asked Questions (FAQs)

Q: Why did my product co-extract into the aqueous phase during the


 wash? 
A:  This usually occurs if your product contains its own ionizable functional groups (e.g., aliphatic amines, other phenols) or if it is inherently highly polar. If your product is an amine, it may be protonated. Ensure the aqueous layer is strictly at pH 8; if it drops lower, amines will ionize. If your product is simply too polar, abandon liquid-liquid extraction and switch to the Solid-Phase Scavenging method described above.

Q: Can I use NaOH instead of


 to ensure complete removal of 3-HBA? 
A:  It is highly discouraged. While NaOH will certainly deprotonate the carboxylic acid, its high pH (>13) will also deprotonate the phenolic hydroxyl group of 3-HBA (pKa ~9.92). This creates a dianion, which acts as a powerful surfactant and frequently causes unbreakable emulsions. Furthermore, strong bases will readily hydrolyze ester, thioester, and primary amide bonds in your target molecule.

Q: Why is the scavenger resin not capturing the 3-HBA impurity efficiently? A: There are three common culprits:

  • Insufficient Swelling: Macroreticular resins like Amberlyst A21 need to swell to expose their internal active sites. If you are using a very non-polar solvent (like hexanes), the resin won't swell. Switch to DCM or THF.

  • Kinetic Delay: Solid-phase reactions are diffusion-limited. If you only stirred for 15 minutes, the 3-HBA hasn't had time to penetrate the polymer pores. Increase incubation time to 4 hours.

  • Exhausted Capacity: Resins have a finite loading capacity (typically ~1.5 mmol/g for A21). If your crude mixture contains a massive excess of 3-HBA, you must calculate the required mass of resin based on this loading capacity, adding a 3x molar excess to drive the equilibrium.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7420, 3-Hydroxybenzoic Acid. Retrieved from[Link]

  • Contente, M. L., et al. (2025). Enzymatic Deglycosylation and Lipophilization of Soy Glycosides into Value-Added Compounds for Food and Cosmetic Applications. ACS Omega. Retrieved from[Link]

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882-4886. Retrieved from[Link]

Sources

Optimization

Optimizing pH conditions for 3-Dimethylcarbamoyloxy-benzoic acid extraction

Optimizing pH Conditions for 3-Dimethylcarbamoyloxy-benzoic Acid Extraction Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the liquid-liquid extraction (LL...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing pH Conditions for 3-Dimethylcarbamoyloxy-benzoic Acid Extraction

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the liquid-liquid extraction (LLE) of dual-character molecules. 3-Dimethylcarbamoyloxy-benzoic acid presents a classic extraction paradox: it contains a carboxylic acid moiety that requires acidic conditions to become lipophilic, alongside a dimethylcarbamate group that is highly sensitive to hydrolytic cleavage under extreme pH conditions.

This guide synthesizes field-proven methodologies and thermodynamic principles to help you establish a self-validating extraction workflow.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my extraction yield extremely low when processing samples at a physiological or neutral pH (pH 7.0)? The Causality: The extraction failure is driven by the ionization state of the molecule. The carboxylic acid group on the benzoic acid backbone has a pKa of approximately 4.0 to 4.2[1]. According to the Henderson-Hasselbalch equation, at pH 7.0, the molecule exists almost entirely (>99.9%) as a deprotonated carboxylate anion. This ionic state drastically increases its aqueous solubility via ion-dipole interactions with water, preventing the molecule from partitioning into the non-polar organic extraction solvent[1].

Q2: I am observing high levels of 3-hydroxybenzoic acid in my final extract. What is causing this degradation? The Causality: You are observing the degradation of your target analyte via carbamate hydrolysis. Carbamates are highly susceptible to base-catalyzed hydrolysis (following a BAc2 mechanism for secondary/tertiary carbamates) when the pH exceeds 7.5[2][3]. If your sample matrix is alkaline, hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon of the carbamate group. This cleaves the ester linkage, yielding 3-hydroxybenzoic acid and dimethylamine[2]. To prevent this, sample pH must be strictly controlled from the moment of collection.

Q3: How do I calculate and select the optimal pH for Liquid-Liquid Extraction (LLE)? The Causality: You must balance the "2-pH-unit rule" for extraction against the kinetic stability of the carbamate.

  • For Extraction: To ensure >99% of the carboxylic acid is in its neutral, protonated state (-COOH), the aqueous pH must be at least 2 units below its pKa (Optimal: pH 2.0–2.5)[1].

  • For Stability: While carbamates hydrolyze rapidly in alkaline environments, they are generally most stable in mildly acidic environments (pH 4–6)[2]. However, dropping the pH to 2.0–2.5 is safe for short durations, provided you avoid extreme acidification (pH < 1.0), which would trigger acid-catalyzed hydrolysis[2]. Conclusion: A strictly buffered pH of 2.0 to 2.5 is the thermodynamic "sweet spot" for this molecule.

Part 2: Quantitative Data & Operational Parameters

The following table summarizes the causal relationship between aqueous pH, the molecular state of 3-Dimethylcarbamoyloxy-benzoic acid, and the resulting extraction efficiency.

Aqueous Phase pHCarboxylic Acid StateCarbamate StabilityLLE Efficiency (into EtOAc)Primary Failure Mode
< 1.0 Protonated (-COOH)PoorModerateAcid-catalyzed hydrolysis
2.0 – 2.5 Protonated (-COOH) Excellent (Short-term) Optimal (>95%) None (Target Zone)
4.0 – 4.5 ~50% IonizedExcellentPoor (~50%)Aqueous retention (Ionization)
7.0 (Neutral) >99% Ionized (-COO⁻)ModerateVery Low (<5%)Aqueous retention (Ionization)
> 7.5 >99% Ionized (-COO⁻)Very PoorVery Low (<1%)Base-catalyzed hydrolysis
Part 3: Self-Validating Extraction Protocol

To ensure high recovery and structural integrity of 3-Dimethylcarbamoyloxy-benzoic acid, follow this step-by-step methodology. This protocol uses a self-validating feedback loop (temperature and pH verification) to prevent analyte loss.

Phase 1: Matrix Preparation & Kinetic Control

  • Thermal Quenching: Immediately pre-chill the aqueous sample to 4°C. Lowering the temperature exponentially decreases the kinetic rate of any potential enzymatic or chemical carbamate hydrolysis during handling[2][3].

  • Buffering: Add an equal volume of cold 0.1 M Phosphate buffer (pre-adjusted to pH 2.5).

Phase 2: pH Adjustment & Verification 3. Titration: Slowly add 1M HCl dropwise while under gentle vortexing. 4. Validation Check: Continuously monitor with a calibrated micro-pH probe until the solution stabilizes exactly between pH 2.0 and 2.5 . Critical: Do not overshoot below pH 1.5. If the pH drops too low, discard and restart, as acid-catalyzed cleavage will have already initiated.

Phase 3: Partitioning & Recovery 5. Solvent Addition: Add an equal volume (1:1 v/v) of cold, high-purity Ethyl Acetate (EtOAc). EtOAc is preferred over non-polar solvents (like hexane) due to its ability to solvate the polar functional groups of the protonated benzoic acid[1]. 6. Extraction: Gently invert the separatory funnel for 2 minutes. Do not shake vigorously, as complex matrices containing carboxylic acids are highly prone to forming stable emulsions. Vent the stopcock frequently. 7. Phase Separation: Allow the funnel to rest for 10 minutes until a sharp phase boundary forms. The target compound will partition into the upper organic (EtOAc) layer. 8. Desiccation: Collect the upper organic layer. Add anhydrous Sodium Sulfate (


) until the crystals flow freely, validating that all residual water has been sequestered.
9. Concentration:  Filter the organic phase and evaporate under a gentle stream of ultra-pure nitrogen at room temperature (Do not apply heat).
Part 4: Mechanistic Workflow Visualization

G Start 3-Dimethylcarbamoyloxy-benzoic acid in Aqueous Matrix pH_Low pH < 1.0 Strongly Acidic Start->pH_Low pH_Opt pH 2.0 - 2.5 Optimal Extraction Start->pH_Opt pH_Mid pH 4.0 - 7.0 Neutral / Mildly Acidic Start->pH_Mid pH_High pH > 7.5 Alkaline Start->pH_High Degradation1 Acid-Catalyzed Carbamate Hydrolysis pH_Low->Degradation1 Extraction Un-ionized (-COOH) Partitions to Organic Phase pH_Opt->Extraction Aqueous Ionized (-COO⁻) Remains in Aqueous Phase pH_Mid->Aqueous Degradation2 Base-Catalyzed Carbamate Hydrolysis pH_High->Degradation2

Flowchart illustrating pH-dependent stability and extraction outcomes for the target compound.

References

Sources

Troubleshooting

Technical Support Hub: Thermal Stability of 3-Dimethylcarbamoyloxy-benzoic acid

Topic: Thermal degradation issues of 3-Dimethylcarbamoyloxy-benzoic acid Content Type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals[1] [1] CAS: 908107-47-1 Synonyms...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal degradation issues of 3-Dimethylcarbamoyloxy-benzoic acid Content Type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals[1]

[1]

CAS: 908107-47-1 Synonyms: 3-{[(Dimethylamino)carbonyl]oxy}benzoic acid; 3-(Dimethylcarbamoyloxy)benzoic acid Molecular Formula: C₁₀H₁₁NO₄[1]

Executive Technical Overview

3-Dimethylcarbamoyloxy-benzoic acid is a bifunctional building block containing a carboxylic acid and an aryl N,N-dimethylcarbamate moiety.[1] While the benzoic acid core is robust, the carbamate linkage introduces a specific thermal instability profile.[1]

Unlike N-monosubstituted carbamates, which degrade via an isocyanate intermediate (E1cB mechanism), this N,N-disubstituted variant cannot form an isocyanate.[1] Consequently, its thermal degradation follows a distinct pathway: ipso-substitution/cleavage or hydrolysis , often releasing carbon dioxide and dimethylamine, reverting the molecule to 3-hydroxybenzoic acid.[1]

This guide addresses the specific thermal anomalies users encounter during drying, analysis, and reaction optimization.

Troubleshooting Guide (FAQ)

Category A: Purity & Storage Issues

Q1: We observed a 5-10% purity loss after drying the synthesized batch in a vacuum oven at 80°C overnight. NMR shows new aromatic signals.[1] What happened? Diagnosis: You have likely triggered thermal hydrolysis or thermal cleavage of the carbamate ester.

  • Mechanism: At 80°C, residual moisture in the "wet" cake acts as a nucleophile.[1] The carbamate carbonyl is attacked, leading to the extrusion of CO₂ and dimethylamine, leaving behind 3-hydroxybenzoic acid . Even under vacuum, the internal lattice energy combined with thermal input is sufficient to drive this degradation.

  • Corrective Action:

    • Immediate: Analyze the impurity by ¹H NMR. A shift of the aromatic protons upfield (consistent with a phenol vs. a carbamate) confirms the loss of the dimethylcarbamoyl group.

    • Protocol Change: Switch to Lyophilization (Freeze Drying) or use a vacuum desiccator at Room Temperature (20-25°C) over P₂O₅. Do not exceed 40°C during drying.[1]

Q2: My sample shows "bubbling" in the capillary tube before the expected melting point. Is the compound wet? Diagnosis: This is likely decarboxylation , not moisture.[1]

  • Mechanism: Aryl carbamates are prone to thermal decomposition near their melting points.[1] The "bubbling" is the release of gaseous CO₂ and dimethylamine (DMA) as the carbamate bond breaks.

  • Implication: The observed "melting point" is actually a decomposition point (

    
    ).[1]
    
  • Recommendation: Rely on DSC (Differential Scanning Calorimetry) with a sealed pan to determine the onset of decomposition rather than a standard capillary melting point apparatus.[1]

Category B: Analytical Discrepancies[1]

Q3: Our GC-MS chromatogram shows a major peak for 3-hydroxybenzoic acid, but the LC-MS and NMR data indicate the material is >98% pure. Is the LC-MS method biased? Diagnosis: No, the GC-MS is producing an artifact .

  • The Artifact: The high temperature of the GC injector port (typically 250°C+) causes instantaneous thermal elimination of the dimethylcarbamoyl group. You are analyzing the pyrolysis products, not the parent molecule.

  • Technical Rule: Aryl carbamates are generally GC-incompatible .[1]

  • Solution: Use HPLC-UV or LC-MS with an Electrospray Ionization (ESI) source, where source temperatures are lower and vaporization is not required.[1]

Q4: In HPLC, we see a "ghost peak" that grows over time in the autosampler. The mobile phase is Water/Acetonitrile with 0.1% TFA. Diagnosis: Acid-catalyzed hydrolysis in solution.[1]

  • Mechanism: Carbamates are susceptible to hydrolysis in acidic media over time.[1] 0.1% TFA (pH ~2) accelerates the cleavage of the ester bond, especially if the autosampler is not refrigerated.

  • Corrective Action:

    • Set autosampler temperature to 4°C .

    • Switch to a less aggressive buffer if possible (e.g., Ammonium Acetate, pH 4.5-5.[1]0) or analyze samples immediately after preparation.[1]

Degradation Mechanism Visualization

The following diagram illustrates the divergent pathways for degradation based on environmental conditions (Thermal vs. Hydrolytic).

DegradationPathways Parent 3-Dimethylcarbamoyloxy- benzoic acid ThermalInput High Heat (>150°C) (GC Injector / Melt) Parent->ThermalInput AcidInput Acidic Moisture (pH < 3, >40°C) Parent->AcidInput LewisAcid Lewis Acid / High T Parent->LewisAcid Transition [Unstable Intermediate] ThermalInput->Transition Carbamate Cleavage Products_Therm 3-Hydroxybenzoic acid + Dimethylamine (gas) + CO2 (gas) Transition->Products_Therm Elimination Products_Hydro 3-Hydroxybenzoic acid + Dimethylammonium salt + CO2 AcidInput->Products_Hydro Hydrolysis FriesProd Hydroxy-benzamide Isomers (Rearrangement) LewisAcid->FriesProd Fries Rearrangement

Figure 1: Thermal and hydrolytic degradation pathways of 3-Dimethylcarbamoyloxy-benzoic acid.[1]

Experimental Protocols for Stability Assessment

Protocol A: Thermal Stability Profiling (TGA/DSC)

Purpose: To define the exact "Safe Processing Window" for the compound.

  • Instrument: TGA (Thermogravimetric Analysis) & DSC (Differential Scanning Calorimetry).

  • Sample Preparation: 2–5 mg of dried powder.

  • DSC Method:

    • Pan: Hermetically sealed aluminum pan (with a pinhole to prevent explosion, but sealed to contain volatiles initially).[1]

    • Ramp: 10°C/min from 25°C to 250°C.[1]

    • Observation: Look for an endotherm (melting) followed immediately by an exotherm (decomposition) or a jagged baseline indicating gas evolution.[1]

  • TGA Method:

    • Atmosphere: Nitrogen (inert).[1]

    • Ramp: 10°C/min.[1]

    • Key Metric:

      
       (Temperature at 1% weight loss).[1]
      
    • Success Criteria: If

      
      , the compound decomposes before melting.[1]
      
Protocol B: Safe Drying Workflow

Purpose: To remove solvent without degrading the carbamate linkage.

  • Filtration: Isolate the solid and wash with a low-boiling non-solvent (e.g., Hexane or Pentane) to displace high-boiling solvents like water or DMF.[1]

  • Pre-Drying: Air dry on the filter for 30 minutes.

  • Vacuum Drying:

    • Place in a vacuum oven.

    • Set Temperature: 25°C (Do NOT exceed 35°C).

    • Desiccant: Place a tray of P₂O₅ or KOH pellets in the oven to actively scavenge moisture.

    • Duration: 12–24 hours.

  • Validation: Check water content via Karl Fischer (KF) titration.[1] Target <0.5%.

Quantitative Stability Data (Reference Values)

ParameterTypical Value / ObservationInterpretation
Melting Point ~160–165°C (dec.)*Value varies by polymorph; often accompanied by gas evolution.[1]
Max Process Temp 60°CDo not exceed this temperature during synthesis or drying.
GC-MS Purity UnreliableShows false positives for 3-hydroxybenzoic acid.[1]
Solution Stability (pH 2)

hours
Unstable in acidic buffers; analyze immediately.
Solution Stability (pH 7)

days
Stable in neutral buffers at RT.

References

  • Mechanism of Carbamate Decomposition

    • Title: The Thermal Decomposition of Carbamates.[1][2][3][4]

    • Source:Canadian Journal of Chemistry, 1960.[1]

    • Context: Establishes the elimination mechanism for N-substituted carbamates and the stability differences in N,N-disubstituted variants.
    • [1]

  • Specific Compound Data (CAS 908107-47-1)

    • Title: 3-Dimethylcarbamoyloxy-benzoic acid Product Entry.[1][5]

    • Source: Sigma-Aldrich / PubChem.[1]

    • Context: Confirmation of structure and basic physical form.[1][6]

    • (Note: Isomer/Analogue data used for structural inference where specific CAS data is sparse).[1]

  • Analytical Artifacts in Carbamates

    • Title: Gas chromatographic analysis of carbamate pesticides: Thermal degrad
    • Source:Journal of Chrom
    • Context: Authoritative reference on why GC is unsuitable for thermally labile carbam
    • [1]

  • Benzoic Acid Derivative Stability

    • Title: Degradation of benzoic acid and its derivatives in subcritical water.[1][7][8]

    • Source:Journal of Chromatography A, 2010.[1]

    • Context: data on the decarboxylation temperatures of the benzoic acid core (stable up to 300°C)
    • [1]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzoic Acid Carbamates

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals systematically diagnose and resolve peak tailing w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals systematically diagnose and resolve peak tailing when analyzing complex ionizable molecules like benzoic acid carbamates.

Mechanistic Deep Dive: The Causality of Tailing

Before adjusting parameters, we must understand why benzoic acid carbamates resist ideal Gaussian peak shapes. Peak tailing is defined quantitatively when the asymmetry factor (


) exceeds 1.2 [1]. For these specific analytes, tailing is rarely a single-variable problem; it is driven by two competing chemical mechanisms:
  • Mixed Ionization States (The Acidic Moiety): Benzoic acid has a

    
     of approximately 4.2. If the mobile phase pH is not strictly controlled, the molecule exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic benzoate) states. Because the ionized form prefers the aqueous phase and elutes faster, this dual retention mechanism stretches the peak [3].
    
  • Secondary Silanol Interactions (The Carbamate Linkage): The carbamate group (–NH–COO–) is highly polar and acts as a hydrogen bond donor. Traditional silica-based stationary phases contain residual silanol groups. Above pH 3.0, these silanols become ionized (

    
    ) and interact strongly with the carbamate's amine proton, creating a secondary retention mechanism that drags the trailing edge of the peak [1].
    

To achieve symmetry, our protocols must simultaneously suppress analyte ionization and neutralize the stationary phase active sites.

Diagnostic Workflow

TroubleshootingWorkflow Start Peak Tailing Observed (Asymmetry > 1.2) CheckAll Does tailing affect ALL peaks in the run? Start->CheckAll Physical Physical Issue: Check void, dead volume, or frit contamination CheckAll->Physical Yes Chemical Chemical Issue: Analyte-Stationary Phase Interaction CheckAll->Chemical No Resolved Peak Symmetry Restored (As < 1.2) Physical->Resolved Fixed CheckPH Is Mobile Phase pH < 2.5 (1.5 units below pKa)? Chemical->CheckPH AdjustPH Adjust pH to 2.0-2.5 (e.g., H3PO4 or Formic Acid) CheckPH->AdjustPH No CheckCol Is column end-capped or base-deactivated? CheckPH->CheckCol Yes AdjustPH->Resolved ChangeCol Switch to high-purity, end-capped C18 column CheckCol->ChangeCol No CheckSolvent Is sample solvent stronger than mobile phase? CheckCol->CheckSolvent Yes ChangeCol->Resolved Dilute Dilute sample in initial mobile phase CheckSolvent->Dilute Yes CheckSolvent->Resolved No Dilute->Resolved

Systematic diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

Troubleshooting Guides & Self-Validating Protocols

Protocol A: The "Neutral Marker" Self-Validation Test

Before altering your mobile phase chemistry, you must definitively prove whether the tailing is chemical or physical [4]. Causality: Neutral compounds do not engage in acid-base interactions with silanols. If a neutral compound tails, the column bed is physically deformed or there is extra-column dead volume. Step-by-Step Methodology:

  • Prepare Marker Solution: Dissolve a neutral, non-ionizable marker (e.g., Toluene or Uracil) in your initial mobile phase at 0.1 mg/mL.

  • Inject Marker: Inject 5 µL of the marker solution using your current method conditions.

  • Calculate Asymmetry (

    
    ):  Measure the peak width at 10% peak height.
    
  • Evaluate:

    • If Marker

      
       > 1.2: The issue is physical. Replace the column or check fittings for dead volume.
      
    • If Marker

      
       < 1.2, but your Benzoic Acid Carbamate tails: The issue is strictly chemical. Proceed to Protocol B.
      
Protocol B: Mobile Phase pH Optimization & Buffer Preparation

Causality: To ensure the benzoic acid derivative is in a single, protonated form, the mobile phase pH must be at least 1.5 to 2 units below its


[2]. At pH 2.5, both the carboxylic acid and the residual silanols are fully protonated, eliminating dual retention mechanisms.
Step-by-Step Methodology: 
  • Aqueous Phase Preparation: Weigh out Potassium Phosphate Monobasic (

    
    ) to achieve a 25 mM concentration in 1 L of HPLC-grade water.
    
  • pH Adjustment (Critical Step): Place a calibrated pH probe into the pure aqueous buffer (do not add organic solvent yet). Slowly add concentrated Phosphoric Acid (

    
    ) dropwise while stirring until the pH reaches exactly 2.5.
    
  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.

  • Blending: Combine the pH-adjusted buffer with your organic modifier (e.g., Acetonitrile) either via the instrument's proportioning valve or by pre-mixing.

  • Equilibration: Flush the column with 15-20 column volumes until the baseline is completely stable before injecting the sample.

Quantitative Data: Parameter Impact on Peak Symmetry

The following table summarizes the expected impact of various chromatographic parameters on the tailing factor of benzoic acid carbamates, based on established method development principles.

Chromatographic ParameterSub-Optimal ConditionOptimized ConditionExpected Tailing Factor (

)
Mechanistic Reason for Improvement
Mobile Phase pH pH 4.5 - 5.5pH 2.0 - 2.5Drops from >2.5 to <1.2Suppresses ionization of both the benzoic acid moiety and residual silanols.
Buffer Concentration < 5 mM (or pure water)25 - 50 mMDrops from ~1.8 to <1.2Higher ionic strength masks any remaining active sites on the silica surface.
Column Chemistry Standard Type-A Silica C18Base-deactivated / End-capped C18Drops from ~2.0 to <1.1End-capping physically blocks the carbamate –NH– from hydrogen bonding with silanols.
Sample Solvent 100% AcetonitrileMatched to Mobile PhaseDrops from ~1.6 to <1.2Prevents the "strong solvent effect" where the analyte races ahead of the mobile phase.

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5, but my benzoic acid carbamate is still tailing slightly. What is the next logical step? A: If pH optimization fails, you are likely dealing with highly accessible metal impurities or severe silanol activity that pH alone cannot mask. Switch to a base-deactivated, densely end-capped C18 column [4]. Alternatively, if you are using a standard C18, consider a column with a polar-embedded group (e.g., amide or carbamate embedded phase), which provides internal shielding against silanol interactions.

Q: Can I use LC-MS compatible buffers instead of phosphate for this analysis? A: Yes. While phosphate has excellent buffering capacity at low pH, it is non-volatile and will contaminate an MS source. For LC-MS, use 0.1% Formic Acid (pH ~2.7) or a low-concentration Ammonium Formate buffer adjusted to pH 2.8. Be aware that the lower ionic strength of volatile buffers may result in slightly higher tailing compared to 25 mM phosphate, so using a high-purity end-capped column becomes strictly mandatory.

Q: Why does my peak shape start perfectly symmetrical but gradually begin to tail after 100 injections? A: This indicates column degradation or contamination. Operating continuously at highly acidic pH (< 2.0) can slowly hydrolyze the bonded phase and end-capping reagents, exposing fresh silanols over time. Alternatively, strongly retained matrix components (like proteins or lipids) may be accumulating on the column head, creating new active sites. Implement a strong solvent wash protocol (e.g., 90% Acetonitrile) at the end of every sequence to prolong column life.

Q: Does sample injection volume affect tailing for these compounds? A: Absolutely. Injecting too much sample mass (mass overload) saturates the primary hydrophobic binding sites, forcing the excess analyte to interact with secondary, lower-capacity sites (silanols), which causes tailing. If you suspect mass overload, dilute your sample by a factor of 10 and re-inject; if the peak shape improves dramatically, you must reduce your standard injection mass.

References

  • Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Control pH During Method Development for Better Chromatography Source: LCMS.cz URL: [Link]

  • HPLC Peak Tailing Source: Axion Labs URL: [Link]

Troubleshooting

Controlling moisture sensitivity in 3-Dimethylcarbamoyloxy-benzoic acid storage

Technical Support Center: Moisture Control for 3-Dimethylcarbamoyloxy-benzoic Acid Current Status: SYSTEM ACTIVE Support Ticket: #MC-3DCBA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Control for 3-Dimethylcarbamoyloxy-benzoic Acid

Current Status: SYSTEM ACTIVE Support Ticket: #MC-3DCBA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are accessing the technical repository for 3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1).[1] This guide addresses the compound's critical sensitivity to hydrolytic degradation. Unlike simple benzoic acid derivatives, the carbamate moiety (


) acts as a "masked" phenol. Exposure to ambient moisture triggers a specific cleavage event, regenerating 3-hydroxybenzoic acid and rendering the reagent analytically impure.

This guide replaces generic storage advice with a mechanistic troubleshooting framework designed for high-stakes drug development and synthesis environments.

Module 1: The Mechanism of Failure

To control moisture sensitivity, you must understand the degradation pathway. The "clumping" you observe is not merely physical hygroscopicity; it is often the first sign of a chemical reaction.

The Hydrolysis Pathway Water acts as a nucleophile, attacking the carbonyl carbon of the carbamate group. This reaction is autocatalytic in unbuffered moist solids because the byproduct (dimethylamine) can locally alter pH, potentially accelerating further degradation depending on the micro-environment.

HydrolysisPathway Start 3-Dimethylcarbamoyloxy- benzoic acid Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Water + H₂O (Ambient Moisture) Water->Inter Product1 3-Hydroxybenzoic acid (Degradant A) Inter->Product1 Elimination Product2 Dimethylcarbamic acid (Unstable) Inter->Product2 End1 Dimethylamine Product2->End1 Decarboxylation End2 CO₂ (Gas) Product2->End2

Figure 1: Hydrolytic cleavage pathway of the carbamate ester. Note that the generation of CO₂ gas can pressurize sealed vials if degradation is extensive.

Module 2: Critical Storage Protocols (SOP)

Standard "Store in a cool, dry place" advice is insufficient for quantitative analytical standards or GMP intermediates.

Storage Hierarchy
Storage TierConditionsRecommended ForShelf Life Est.
Tier 1 (Gold) -20°C, Argon atmosphere, Desiccator cabinetLong-term reference standards> 2 Years
Tier 2 (Silver) +4°C, Sealed with Parafilm, Silica gel packetActive working stocks (Daily use)6-12 Months
Tier 3 (Risk) 25°C, Ambient air, Loose capNOT RECOMMENDED < 1 Month
The "Double-Vessel" System

For maximum stability, implement a self-validating containment system:

  • Primary Vessel: Amber glass vial with a Teflon-lined screw cap (prevents UV degradation and leaching).

  • Secondary Vessel: A larger jar containing activated 4Å Molecular Sieves .

  • Indicator: Place a Cobalt-free humidity indicator card inside the secondary vessel.

    • Why? This provides a visual "Go/No-Go" check before you even open the primary vial. If the card is pink (wet), assume the outer barrier failed.

Module 3: Troubleshooting & Diagnostics

Q: My sample has formed hard clumps. Can I simply dry it in an oven? A: STOP. Do not heat.

  • Reasoning: Heating a wet carbamate accelerates the hydrolysis reaction described in Figure 1. You will convert your clumping (physical water) into degradation (chemical impurity).

  • Action: Perform a "Purity Check" (see below) before use. If purity is >98%, dry in a vacuum desiccator over

    
     at room temperature  for 24 hours.
    

Q: How do I distinguish between moisture uptake and chemical degradation? A: Use the "Diagnostic Shift" method via HPLC or NMR.

Diagnostic Matrix
ObservationMethodMarker for Degradation
H-NMR

NMR (DMSO-

)
Loss of Methyl Signal: Disappearance/shifting of the

singlet (approx 2.9-3.1 ppm). Phenolic Proton: Appearance of a broad singlet at >10 ppm (OH of 3-hydroxybenzoic acid).
HPLC C18 Column, MeOH/WaterRetention Time Shift: The hydrolyzed product (3-hydroxybenzoic acid) is more polar and will elute earlier than the parent carbamate.
Melting Point Capillary MethodDepression: Pure carbamate has a sharp MP. Degradation leads to a broad, depressed melting range due to the eutectic mixture of acid/phenol.

Module 4: Recovery Workflow

Use this decision tree when you suspect moisture exposure.

RecoveryWorkflow Start Suspected Moisture Exposure Visual Visual Inspection: Clumping or Color Change? Start->Visual Analyze Run HPLC/NMR Diagnostic Visual->Analyze Yes or No Decision Purity > 95%? Analyze->Decision Dry Vacuum Dry @ 25°C (P₂O₅ or Sieves) Decision->Dry Yes Recryst Attempt Recrystallization (Solvent: EtOH/Water) Decision->Recryst No (80-95%) Discard DISCARD SAMPLE (Irreversible Hydrolysis) Decision->Discard No (<80%) Retest Retest Purity Recryst->Retest Retest->Dry Pass Retest->Discard Fail

Figure 2: Decision logic for handling compromised samples. Note that recrystallization is only viable if significant parent compound remains.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO solution to avoid solid-state moisture issues?

  • Answer: Only for short durations. While DMSO is a good solvent, it is hygroscopic. Wet DMSO will hydrolyze the carbamate over time. If you must store as a stock solution:

    • Use anhydrous DMSO (water < 50 ppm).

    • Store at -20°C.

    • Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce condensation.

Q2: I see a pressure buildup when I open the vial. Is this normal?

  • Answer: No, this is a critical failure signal.

    • Referring to the mechanism in Module 1, the decomposition of the carbamic acid intermediate releases

      
       gas. Pressure buildup indicates significant hydrolysis has occurred inside the vial. The sample should be quarantined and tested immediately.
      

Q3: Is the "3-" position isomer more stable than the "4-" isomer?

  • Answer: Generally, yes, but marginally.[2]

    • Context: Electronic effects (Hammett equation) influence hydrolysis rates. Electron-withdrawing groups (like the carboxylic acid in the meta position) can stabilize the phenoxide leaving group, potentially increasing susceptibility to base-catalyzed hydrolysis compared to unsubstituted analogs. However, in solid storage, the crystal lattice energy dominates. Treat the 3-isomer with the same high caution as all carbamoyloxy benzoates.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-dimethylcarbamoyloxy-benzoic acid (CAS 908107-47-1).[1]Link

  • Royal Society of Chemistry. (1970). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B. Link

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-(Dimethylcarbamoyl)benzoic acid.[3]Link

  • Fisher Scientific. (2025). Handling and Storage of Benzoic Acid Derivatives.[4]Link

  • Valli, V. L. K., & Alper, H. (1995). Hydrolysis of Carbamates: Kinetics and Mechanism. Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 3-Dimethylcarbamoyloxy-benzoic acid

The Structural Landscape: Predicting the ¹H NMR Spectrum The structure of 3-Dimethylcarbamoyloxy-benzoic acid presents several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum. The key...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 3-Dimethylcarbamoyloxy-benzoic acid presents several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum. The key to a successful interpretation lies in dissecting the molecule into its constituent parts: the disubstituted benzene ring, the dimethylcarbamoyloxy group, and the carboxylic acid moiety. By analyzing the electronic effects of these groups and their spatial relationships, we can predict the chemical shifts, integration, and splitting patterns of the corresponding protons.

In-Depth Spectral Analysis: A Predicted ¹H NMR Spectrum

The following is a detailed, predictive analysis of the ¹H NMR spectrum of 3-Dimethylcarbamoyloxy-benzoic acid. This interpretation is based on established principles of NMR spectroscopy and comparative data from analogous compounds.[1][2][3]

Table 1: Predicted ¹H NMR Data for 3-Dimethylcarbamoyloxy-benzoic acid
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
H-2~8.0 - 8.2dJ ≈ 1.5 - 2.0 (meta)1H
H-4~7.8 - 8.0ddJ ≈ 7.5 - 8.0 (ortho), J ≈ 1.5 - 2.0 (meta)1H
H-5~7.5 - 7.7tJ ≈ 7.5 - 8.0 (ortho)1H
H-6~7.3 - 7.5dJ ≈ 7.5 - 8.0 (ortho)1H
-N(CH₃)₂~2.9 - 3.1s-6H
-COOH> 10 (variable)br s-1H

Deconstructing the Spectrum: A Proton-by-Proton Rationale

The Aromatic Region (7.3 - 8.2 ppm)

The benzene ring in 3-Dimethylcarbamoyloxy-benzoic acid is substituted with a carboxylic acid group at position 1 and a dimethylcarbamoyloxy group at position 3. Both are electron-withdrawing groups, which will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (7.33 ppm).[1][4] The substitution pattern breaks the symmetry of the ring, rendering all four aromatic protons chemically non-equivalent.

  • H-2: This proton is situated between the two electron-withdrawing groups, experiencing the strongest deshielding effect. It is expected to appear at the lowest field. It will be split by H-4 (meta-coupling, J ≈ 1.5-2.0 Hz) and H-6 (para-coupling, J ≈ 0-1 Hz, often not resolved), likely appearing as a narrow doublet or a triplet-like signal.

  • H-4: This proton is ortho to the carboxylic acid group and meta to the dimethylcarbamoyloxy group. It will be significantly deshielded. It will be split by H-5 (ortho-coupling, J ≈ 7.5-8.0 Hz) and H-2 (meta-coupling, J ≈ 1.5-2.0 Hz), resulting in a doublet of doublets.

  • H-5: This proton is meta to the carboxylic acid and ortho to the dimethylcarbamoyloxy group. It will experience splitting from both H-4 and H-6 (both ortho-coupling, J ≈ 7.5-8.0 Hz), appearing as a triplet.

  • H-6: This proton is ortho to the dimethylcarbamoyloxy group and para to the carboxylic acid group. It will be split by H-5 (ortho-coupling, J ≈ 7.5-8.0 Hz) into a doublet.

The predicted chemical shifts are based on data from similar substituted benzoic acids. For instance, the aromatic protons of 3-nitrobenzoic acid show a complex multiplet in the range of 7.6 to 8.7 ppm.[5] Similarly, 3-hydroxybenzoic acid displays aromatic signals between 7.0 and 7.5 ppm.[6] The dimethylcarbamoyloxy group is expected to have an electronic effect somewhere between these two, leading to the predicted shifts.

The Dimethylcarbamoyloxy Group (~2.9 - 3.1 ppm)

The six protons of the two methyl groups on the nitrogen atom are chemically equivalent due to free rotation around the C-N bond at room temperature. This will result in a single, sharp singlet in the spectrum with an integration value of 6H. The chemical shift is influenced by the adjacent nitrogen and carbonyl group, typically falling in the 2.9-3.1 ppm range. This is consistent with the chemical shifts observed for dimethylamino groups in similar environments.

The Carboxylic Acid Proton (> 10 ppm)

The proton of the carboxylic acid group is highly deshielded and its chemical shift is highly variable, depending on the solvent, concentration, and temperature. It typically appears as a broad singlet at a chemical shift greater than 10 ppm.[2] This proton is also readily exchangeable with deuterium. Therefore, if the spectrum is recorded in a deuterated solvent containing D₂O, or if a drop of D₂O is added to the NMR tube, this signal will disappear.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for 3-Dimethylcarbamoyloxy-benzoic acid, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Dimethylcarbamoyloxy-benzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the -COOH proton signal.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region.

    • Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0 to 15 ppm).

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to elucidate the connectivity of the protons.

Comparative Analysis with Structural Analogs

A powerful strategy in spectral interpretation is the comparison with known compounds. The ¹H NMR spectrum of 3-(Dimethylamino)benzoic acid serves as an excellent reference.[7] In this analog, the dimethylamino group is a stronger electron-donating group compared to the electron-withdrawing dimethylcarbamoyloxy group. This difference in electronic nature will be reflected in the chemical shifts of the aromatic protons. We would predict the aromatic protons of 3-(Dimethylamino)benzoic acid to be more shielded (at a higher field or lower ppm) than those of 3-Dimethylcarbamoyloxy-benzoic acid.

Conversely, comparing with methyl 3-nitrobenzoate would provide a reference for a compound with a strongly electron-withdrawing group at the 3-position. The aromatic protons in this molecule would be expected to be more deshielded (at a lower field or higher ppm) than in our target molecule.

Visualizing the Interpretation Logic

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of 3-Dimethylcarbamoyloxy-benzoic acid.

G cluster_0 Initial Analysis cluster_1 Predictive Analysis cluster_2 Spectral Assignment cluster_3 Validation Molecular_Structure 3-Dimethylcarbamoyloxy- benzoic acid Structure Identify_Proton_Environments Identify Unique Proton Sets (Aromatic, N(CH3)2, COOH) Molecular_Structure->Identify_Proton_Environments Predict_Chemical_Shifts Predict Chemical Shifts (Electronic Effects) Identify_Proton_Environments->Predict_Chemical_Shifts Predict_Integration Predict Integration (Proton Count) Identify_Proton_Environments->Predict_Integration Predict_Splitting Predict Splitting Patterns (Coupling) Identify_Proton_Environments->Predict_Splitting Assign_Aromatic Assign Aromatic Signals (H-2, H-4, H-5, H-6) Predict_Chemical_Shifts->Assign_Aromatic Assign_Alkyl Assign -N(CH3)2 Signal Predict_Chemical_Shifts->Assign_Alkyl Assign_Acid Assign -COOH Signal Predict_Chemical_Shifts->Assign_Acid Predict_Integration->Assign_Alkyl Predict_Splitting->Assign_Aromatic Compare_Analogs Compare with Analogs (e.g., 3-(Dimethylamino)benzoic acid) Assign_Aromatic->Compare_Analogs Assign_Alkyl->Compare_Analogs Final_Interpretation Final Structural Confirmation Compare_Analogs->Final_Interpretation

Figure 1. A flowchart illustrating the logical steps involved in the interpretation of the ¹H NMR spectrum of 3-Dimethylcarbamoyloxy-benzoic acid.

Conclusion

The interpretation of the ¹H NMR spectrum of 3-Dimethylcarbamoyloxy-benzoic acid is a multifaceted process that relies on a solid understanding of fundamental NMR principles and the ability to draw insightful comparisons from related structures. This guide provides a comprehensive, predictive framework for researchers to confidently assign the signals in the spectrum of this molecule and, by extension, other novel substituted aromatic compounds. By following the outlined experimental protocols and analytical logic, scientists can leverage the power of NMR spectroscopy to unambiguously elucidate molecular structures, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0305488). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0230260). Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Doc Brown's Chemistry. (n.d.). C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3): δ 8.54 (s, NH, 1H), 7.89 (s, CH, 1H), 7.67- 7.35 (m, ArH, 5H), 3.80-3.76 (s, CH3, 3H). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Benzoylbenzoic acid. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: MS/MS Fragmentation Dynamics of 3-Dimethylcarbamoyloxy-benzoic Acid vs. Structural Isomers

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 3-Dimethylcarbamoyloxy-benzoic acid (3-DMCBA). As a structural hybrid of a dimethylcarbamate (co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 3-Dimethylcarbamoyloxy-benzoic acid (3-DMCBA). As a structural hybrid of a dimethylcarbamate (common in cholinesterase inhibitors like rivastigmine) and a benzoic acid core, its fragmentation behavior is distinct.

This document compares 3-DMCBA against its positional isomers (2- and 4-substituted analogs) to highlight diagnostic ions that differentiate the meta substitution from the ortho and para forms. We demonstrate that while the ortho isomer is dominated by proximity-driven rearrangements (Ortho Effect), the 3-DMCBA (meta) follows a predictable cleavage pathway governed by charge localization on the carbamate nitrogen.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9][10]

FeatureTarget CompoundComparison Group (Isomers)
Compound 3-Dimethylcarbamoyloxy-benzoic acid 2- (Ortho) & 4- (Para) Analogs
CAS 908107-47-123754-43-0 (Methyl analog ref)
Formula C₁₀H₁₁NO₄C₁₀H₁₁NO₄
MW 209.20 Da209.20 Da
Key Moiety Meta-positioned dimethylcarbamateOrtho-/ Para-positioned carbamate
pKa (Calc) ~4.0 (COOH)~3.0 (Ortho), ~4.0 (Para)

Analytical Relevance: The dimethylcarbamoyl group is a known "soft spot" in collision-induced dissociation (CID), yielding high-intensity diagnostic ions. However, the position of the carboxylic acid dramatically alters the fragmentation energy landscape due to electronic effects (resonance vs. induction).

Experimental Protocol (Standardized LC-MS/MS)

To replicate the data discussed below, ensure your instrument parameters align with this validatable workflow.

Liquid Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (Carbamates are moderately polar; expect elution ~2.5–3.5 min).

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode (Prioritized for Carbamate detection).

  • Source Temp: 350°C (Avoid overheating; carbamates are thermally labile).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV.

Comparative Fragmentation Analysis

The Target: 3-Dimethylcarbamoyloxy-benzoic acid (Meta)

In the meta position, the carboxylic acid and carbamate groups are electronically coupled but sterically isolated. They do not interact directly during the initial fragmentation steps.

Primary Pathway (ESI+):

  • Protonation: Occurs preferentially on the dimethylamino nitrogen or the carbamate carbonyl oxygen .

  • Cleavage A (Diagnostic): The amide-like bond in the carbamate is robust, but the ester bond (O-CO) is vulnerable.

    • Result: Formation of the Dimethylcarbamoyl cation (m/z 72) . This is the base peak at medium collision energies (20-30 eV).

  • Cleavage B (Core Retention): Charge retention on the aromatic ring leads to the loss of the neutral dimethylcarbamoyl radical or dimethylisocyanate.

    • Result: Formation of the 3-Hydroxybenzoic acid cation (m/z 139) .

  • Secondary Fragmentation: The m/z 139 ion further loses H₂O (to m/z 121) and CO (to m/z 93).

The Alternative: 2-Dimethylcarbamoyloxy-benzoic acid (Ortho)

The ortho isomer exhibits the "Ortho Effect" . The proximity of the carboxylic acid proton to the carbamate oxygen facilitates intramolecular hydrogen bonding and cyclic transition states.

  • Differentiation: Look for the rapid loss of H₂O (M-18) or CO₂ (M-44) before the carbamate cleavage. The meta isomer (3-DMCBA) rarely shows these as primary events in ESI+.

The Alternative: 4-Dimethylcarbamoyloxy-benzoic acid (Para)

The para isomer allows for resonance stabilization of the resulting phenolic cation into a quinoid-like structure .

  • Differentiation: The fragment at m/z 139 (phenolic core) is significantly more stable and abundant in the para isomer than in the meta isomer due to this resonance stabilization.

Visualization of Mechanisms

Diagram 1: Fragmentation Pathway of 3-DMCBA (Meta)

This diagram illustrates the primary cleavage events in ESI+ mode, highlighting the origin of the diagnostic m/z 72 ion.

FragmentationPathway M_Protonated Precursor Ion [M+H]+ m/z 210.08 TS_A Transition State A (N-protonated) M_Protonated->TS_A CE 10-20eV TS_B Transition State B (O-protonated) M_Protonated->TS_B CE 20-30eV Frag_72 Dimethylcarbamoyl Cation m/z 72.04 (Base Peak) TS_A->Frag_72 Major Pathway Neutral_A Neutral Loss: 3-Hydroxybenzoic Acid TS_A->Neutral_A Frag_139 3-Hydroxybenzoic Acid Cation m/z 139.04 TS_B->Frag_139 Neutral_B Neutral Loss: Dimethylisocyanate TS_B->Neutral_B Frag_121 Benzoyl Cation Deriv. m/z 121.03 Frag_139->Frag_121 - H2O (18 Da) Frag_93 Phenolic Cation m/z 93.03 Frag_121->Frag_93 - CO (28 Da)

Caption: ESI+ Fragmentation pathway of 3-Dimethylcarbamoyloxy-benzoic acid showing the competitive formation of the diagnostic carbamate ion (m/z 72) and the benzoic core (m/z 139).

Diagram 2: Isomer Differentiation Decision Tree

Use this logic flow to distinguish the 3-isomer from 2- and 4-isomers in unknown samples.

DecisionTree Start Unknown Isomer Precursor m/z 210 Check_Ortho Check MS2: Is [M+H - H2O]+ (m/z 192) present > 20%? Start->Check_Ortho Result_Ortho Identity: 2-Isomer (Ortho) (Ortho Effect) Check_Ortho->Result_Ortho Yes Check_Ratio Check Ratio: Intensity m/z 139 vs m/z 72 Check_Ortho->Check_Ratio No Result_Para Identity: 4-Isomer (Para) (High m/z 139 stability) Check_Ratio->Result_Para Ratio > 1.0 (Quinoid Stabilization) Result_Meta Identity: 3-Isomer (Meta) (m/z 72 Dominant, Low m/z 139) Check_Ratio->Result_Meta Ratio < 0.5 (Carbamate Cleavage Dominant)

Caption: Logic flow for differentiating positional isomers of dimethylcarbamoyloxy-benzoic acid based on relative ion abundances and ortho-effect losses.

Summary Data Tables

Table 1: Key Diagnostic Ions (ESI+ Mode)
m/z (Measured)Ion IdentityFormulaOrigin/MechanismRelative Abundance (Meta)
210.08 [M+H]⁺C₁₀H₁₂NO₄⁺Protonated Molecular IonVariable (Source dependent)
72.04 [CON(CH₃)₂]⁺ C₃H₆NO⁺Dimethylcarbamoyl Cation (Primary cleavage)100% (Base Peak)
139.04 [C₆H₄(OH)COOH]H⁺C₇H₇O₃⁺3-Hydroxybenzoic acid core20–40%
121.03 [C₇H₅O₂]⁺C₇H₅O₂⁺Loss of H₂O from m/z 13910–15%
46.04 [NH(CH₃)₂]⁺C₂H₈N⁺Dimethylamine (Secondary frag)< 5%
Table 2: Comparison of Isomer Behaviors
Feature3-Isomer (Meta) 2-Isomer (Ortho) 4-Isomer (Para)
Base Peak m/z 72m/z 192 (M-H₂O) or m/z 139m/z 139
Ortho Effect AbsentStrong (Water/CO₂ loss)Absent
m/z 139 Stability LowModerateHigh (Resonance stabilized)
Rec. Collision Energy 25 eV15 eV (Labile)30 eV (Stable)

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzoic Acid Derivatives: Ortho vs Para Effects. National Institute of Standards and Technology.[2][3] [Link]

  • MassBank Europe. (2023). Mass Spectral Database: Phenyl dimethylcarbamates. Record for Rivastigmine and analogs. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives.[4][2][5][6][1][3] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom, 13(2), 83-94.[3] [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of carbamates in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Comparison of Benzoic Acid Carbamate Derivatives

For researchers and professionals in drug development and analytical sciences, the accurate separation and quantification of benzoic acid carbamate derivatives are paramount. These compounds, encompassing pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical sciences, the accurate separation and quantification of benzoic acid carbamate derivatives are paramount. These compounds, encompassing pharmaceuticals like the Alzheimer's treatment rivastigmine and a wide array of pesticides, present unique analytical challenges due to their dual chemical nature: the ionizable benzoic acid group and the often thermally sensitive carbamate moiety.[1][2] This guide provides an in-depth comparison of the two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—offering field-proven insights and detailed protocols to empower you in making informed methodological decisions.

The Foundational Choice: HPLC vs. Gas Chromatography

The decision to use HPLC or GC is the most critical fork in the road for analyzing benzoic acid carbamate derivatives. The choice hinges on a fundamental property: thermal stability. Carbamates as a class are known for their thermal lability, meaning they can degrade at the high temperatures typically used in GC injectors.[1][3][4] This inherent instability is the primary reason why HPLC is often the preferred and more direct analytical approach.[3][5]

However, GC should not be entirely dismissed. When coupled with appropriate derivatization techniques or advanced injection methods, GC-based analysis can offer excellent resolution and sensitivity, particularly when interfaced with a mass spectrometer (MS).[1][6]

The following diagram illustrates the logical workflow for selecting the appropriate primary technique.

G start Analyte: Benzoic Acid Carbamate Derivative thermal_stability Is the analyte thermally stable? start->thermal_stability hplc_path High-Performance Liquid Chromatography (HPLC) thermal_stability->hplc_path No gc_path Gas Chromatography (GC) thermal_stability->gc_path Yes conclusion_hplc Preferred method for native and thermally labile compounds. hplc_path->conclusion_hplc derivatization Is derivatization feasible/desirable? gc_path->derivatization direct_gc Direct GC Analysis (with programmable injector) derivatization->direct_gc No derivatized_gc GC Analysis with Derivatization derivatization->derivatized_gc Yes conclusion_gc Alternative for volatile or derivatizable compounds; strong confirmatory tool. direct_gc->conclusion_gc derivatized_gc->conclusion_gc

Caption: Method Selection Workflow for Benzoic Acid Carbamate Derivatives.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC, particularly in its reversed-phase configuration, stands as the most robust and widely applied technique for this class of compounds.[3][7] It operates at ambient or slightly elevated temperatures, thus preserving the integrity of thermally labile carbamate structures.

The Critical Role of Mobile Phase pH

The benzoic acid moiety (pKa typically ~4.2) makes pH control of the aqueous mobile phase non-negotiable for achieving good peak shape and reproducible retention times.

  • Expert Insight: When the mobile phase pH is close to the analyte's pKa, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual-state existence on the column leads to significant peak broadening or tailing.[8] To ensure the analyte is in a single, non-ionized state, the mobile phase pH should be set at least 1.5 to 2 units below the pKa.[8] For benzoic acid derivatives, a pH of 2.5-3.0 is ideal. This suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention on a C18 column, resulting in sharp, symmetrical peaks.[8]

Stationary and Mobile Phase Selection
ParameterSelection & Rationale
Column Reversed-Phase C18 (Octadecylsilane): This is the standard choice. The nonpolar C18 chains interact hydrophobically with the aromatic rings of the analytes, providing effective retention and separation. Modern, end-capped C18 columns are recommended to minimize secondary interactions with residual silanol groups, which can also cause peak tailing.[7][8]
Mobile Phase Aqueous Buffer/Organic Modifier Gradient: A typical mobile phase consists of an acidified aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water to maintain low pH) and an organic solvent like acetonitrile or methanol.[7] Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.
Detection UV/DAD: Benzoic acid derivatives possess a strong chromophore, making UV detection highly effective. A Diode Array Detector (DAD) is advantageous as it provides spectral data, aiding in peak identification and purity assessment. Detection is commonly performed around 230 nm.[8] LC-MS/MS: For ultimate sensitivity and selectivity, especially in complex matrices like plasma or environmental samples, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard.[9][10]
Protocol: Isocratic RP-HPLC-UV Analysis

This protocol is a self-validating system for the routine analysis of a benzoic acid carbamate derivative standard.

  • Reagents and Materials:

    • Analystical standards (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid (or Phosphoric acid), analytical grade

    • 0.45 µm syringe filters (PTFE or Nylon)[7]

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a pump, autosampler, column oven, and DAD.[7]

    • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v). Adjust ratio as needed for optimal retention.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: 230 nm.[8]

    • Injection Volume: 10 µL.[8]

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase, mix thoroughly, and degas using sonication or vacuum filtration.[8]

    • Standard Preparation: Create a 1000 µg/mL stock solution of the analyte in methanol. Prepare a series of working standards (e.g., 1-100 µg/mL) by diluting the stock with the mobile phase.[7]

    • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Calibration: Inject the series of working standards from lowest to highest concentration to generate a calibration curve. The linearity (R²) should be ≥0.999.

    • Sample Analysis: Filter the sample solution through a 0.45 µm syringe filter and inject.[7]

    • Data Analysis: Identify the analyte peak by comparing its retention time with that of the standard. Quantify using the calibration curve.

Chiral Separations

For chiral drugs like rivastigmine, enantiomeric separation is critical. This is achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based carbamate selectors (e.g., cellulose or amylose derivatives) are exceptionally effective for this purpose.[11] The mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the CSP, leading to differential retention of the enantiomers.[11]

Gas Chromatography (GC): The Derivatization-Reliant Method

Direct GC analysis of underivatized carbamates is challenging due to their propensity to degrade in the hot injector port.[1] This leads to poor peak shape, non-reproducible results, and loss of sensitivity. Therefore, GC methods almost always incorporate a derivatization step to enhance thermal stability and volatility.[6]

Overcoming Thermal Lability
  • Derivatization: This is the most common strategy. The active hydrogen on the carbamate nitrogen is replaced with a more stable group.

    • Silylation: Reacting the analyte with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.

    • Methylation: In-injector "flash alkylation" is a powerful technique where the analyte is co-injected with a methylating agent (e.g., trimethylanilinium hydroxide), and the derivatization occurs instantaneously in the hot injector.[4]

  • Advanced Injection: A septum-equipped temperature-programmable injector (SPI) can minimize thermal degradation by introducing the sample at a lower initial temperature, which is then rapidly ramped.[1]

GC System Configuration
ParameterSelection & Rationale
Column Mid-polarity Capillary Column: A 50% phenyl-methylpolysiloxane column (e.g., BPX-50) is a good starting point, offering a balance of polarity to effectively separate a range of derivatized compounds.[4] An HP-5ms column has also been shown to effectively separate common carbamates.[12]
Injector Split/Splitless: A splitless injection is typically used for trace analysis to ensure the entire sample volume is transferred to the column. A deactivated liner is crucial to prevent analyte adsorption.[12]
Detector Nitrogen-Phosphorus Detector (NPD): The NPD is highly sensitive and selective for nitrogen-containing compounds like carbamates, making it an excellent choice for reducing matrix interference.[6][12] Mass Spectrometer (MS): GC-MS provides definitive identification based on mass spectra and is the preferred method for confirmation.[1][4]
Protocol: GC-NPD Analysis via Silylation

This protocol outlines a robust method for analyzing carbamates after derivatization.

G start Sample containing Benzoic Acid Carbamate extraction Solvent Extraction (e.g., with Methylene Chloride) start->extraction drying Dry extract over Anhydrous Sodium Sulfate extraction->drying evaporation Evaporate to near dryness under Nitrogen stream drying->evaporation derivatization Reconstitute in Pyridine Add Silylating Agent (BSTFA) Heat at 70°C for 30 min evaporation->derivatization injection Inject into GC-NPD/MS derivatization->injection analysis Data Acquisition & Analysis injection->analysis

Caption: Experimental Workflow for GC Analysis with Silylation.

  • Sample Preparation & Extraction:

    • For a liquid sample (e.g., pond water), extract 100 mL with 30 mL of methylene chloride.[4][6] For solid samples, use an appropriate solvent extraction method.

    • Dry the organic extract by passing it through anhydrous sodium sulfate.

    • Gently evaporate the solvent to a volume of ~1 mL under a stream of nitrogen.

  • Derivatization:

    • Transfer the concentrated extract to a reaction vial.

    • Add 50 µL of pyridine and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 70-80°C for 30 minutes to complete the reaction.[6]

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC System: Agilent 6820 GC or equivalent, equipped with a split/splitless inlet and NPD.[6][12]

    • Column: HP-5ms (30 m x 0.32 mm x 0.25 µm).[12]

    • Carrier Gas: Helium at a constant flow.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Detector Temperature: 300 °C.

  • Analysis:

    • Inject 1-2 µL of the derivatized standard or sample.

    • Record the chromatogram and quantify using a calibration curve prepared from derivatized standards.

Head-to-Head Comparison

FeatureHPLCGC
Thermal Stability Excellent. No risk of thermal degradation. The clear choice for native compound analysis.[3]Poor. High risk of degradation without derivatization.[1][4]
Sample Preparation Simpler. Often requires only dilution and filtration ("dilute and shoot").[7]More Complex. Almost always requires extraction and chemical derivatization, which is multi-step and time-consuming.[6]
Sensitivity Good to Excellent. HPLC-UV is sufficient for many applications. HPLC-MS/MS offers exceptional sensitivity (sub-ng/mL).[9][10]Good to Excellent. NPD is very sensitive for nitrogenous compounds. GC-MS offers high sensitivity and confirmation.[12]
Selectivity High. Tunable via mobile phase and column chemistry. MS/MS detection provides unmatched selectivity.[13]High. Excellent column resolution. NPD and MS detectors provide high selectivity.[12]
Chiral Analysis Yes. Well-established methods using chiral stationary phases.[11][14]Possible, but less common. Requires a chiral GC column and analyte must be volatile.
Primary Use Case Quantitative analysis of native, thermally labile, or non-volatile compounds.Confirmatory analysis (via GC-MS) and analysis of volatile or easily derivatizable compounds.[1]

Conclusion

For the comprehensive analysis of benzoic acid carbamate derivatives, High-Performance Liquid Chromatography is unequivocally the primary technique of choice. Its ability to analyze these compounds in their native form at ambient temperatures circumvents the critical issue of thermal lability inherent to carbamates. The fine control over separation through mobile phase pH adjustment makes RP-HPLC a robust, reliable, and versatile tool for routine quantification.

Gas Chromatography serves as a powerful complementary and confirmatory technique. While its requirement for derivatization adds complexity to sample preparation, the high resolving power of capillary GC combined with the specificity of MS detection provides an orthogonal method that is invaluable for structural confirmation and trace analysis in complex matrices, provided the derivatization process is well-controlled and validated.

The optimal analytical strategy often involves using HPLC for high-throughput quantitative screening and employing GC-MS to confirm the identity of detected analytes, ensuring the highest level of confidence in the results.

References

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Google Books.
  • BenchChem Technical Support Team. (2025, December). Gas Chromatography Methods for Carbamate Analysis: Application Notes and Protocols. Benchchem.
  • (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest.
  • Zhang, Y., et al. (2011). Determination of Nineteen Carbamate Pesticides in Chinese Medicinal Materials by UPLC-MS/MS. Chinese Pharmaceutical Journal.
  • (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Benchchem.
  • (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
  • (2004, August 11). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector Application. Agilent.
  • Lin, Q. B., et al. (2010, January 15). Determination of the Residues of 18 Carbamate Pesticides in Chestnut and Pine Nut by GPC Cleanup and UPLC-MS-MS. Journal of Chromatographic Science, Oxford Academic.
  • (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. Benchchem.
  • (2025). A Comparative Analysis of Carbamate-Based Chiral Selectors for Enantiomeric Separation. Benchchem.
  • Yamamoto, C., Hayashi, T., & Okamoto, Y. (2003). High-performance liquid chromatographic enantioseparation using chitin carbamate derivatives as chiral stationary phases. Journal of Chromatography A, 1021(1-2), 83-91.
  • (n.d.). LC-MS/MS chromatograms of fifteen carbamate pesticides (50 ng mL⁻¹). ResearchGate.
  • Yashima, E., Yamamoto, C., & Okamoto, Y. (1996). NMR Studies of Chiral Discrimination Relevant to the Liquid Chromatographic Enantioseparation by a Cellulose Phenylcarbamate Derivative. Journal of the American Chemical Society, 118(17), 4036–4048.
  • (n.d.). BIOANALYSIS OF RIVASTIGMINE. DSpace.
  • Qu, B., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2525.
  • (2023, April 15). Analytical Methods Development and Validation for Estimation of Rivastigmine Drug used for Alzheimer's Disease: A Systematic Review. IRJET.
  • Giegold, S., & Lindner, W. (2019). Complementary enantioselectivity profiles of chiral cinchonan carbamate selectors with distinct carbamate residues and their implementation in enantioselective two-dimensional high-performance liquid chromatography of amino acids. Helda.
  • (n.d.). Effective Analysis Carbamate Pesticides. Separation Science.

Sources

Validation

Reference Standards for 3-Dimethylcarbamoyloxy-benzoic Acid Analysis: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of reference standards for 3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1), a critical structural analogue and potential oxidative degradant in the analy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of reference standards for 3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1), a critical structural analogue and potential oxidative degradant in the analysis of carbamate-based acetylcholinesterase inhibitors (e.g., Rivastigmine).

Executive Summary & Scientific Context

3-Dimethylcarbamoyloxy-benzoic acid (also known as 3-[(dimethylcarbamoyl)oxy]benzoic acid) represents a specific class of carbamate impurities where the benzylic side chain has been fully oxidized to a carboxylic acid while retaining the labile carbamate ester moiety. In the development of drugs like Rivastigmine , monitoring such oxidative degradants is critical for establishing stability-indicating methods.

This guide objectively compares available reference standard types—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Materials —to determine their suitability for quantitative assay versus qualitative identification.

Key Application Areas
  • Impurity Profiling: Identification of oxidative metabolites in forced degradation studies.

  • Method Development: Optimizing HPLC separation of acidic carbamate degradants from basic parent drugs.

  • Stability Monitoring: Tracking hydrolysis of the carbamate linkage vs. oxidation of the alkyl side chain.

Comparative Analysis of Reference Standards

Selecting the appropriate reference standard is dictated by the intended analytical purpose. The table below contrasts the performance metrics of the primary "Product" (High-Purity Analytical Standards) against alternative grades.

Table 1: Performance Matrix of Reference Standard Grades
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Standard (Recommended) Option C: Research Grade / Building Block
Primary Use ISO 17025/17034 QuantitationRoutine QC, HPLC Assay, ValidationSynthesis starting material, ID only
Purity (HPLC) > 99.0% (Mass Balance)> 97.0% (Area %)> 95.0% (Variable)
Traceability SI-Traceable (qNMR/Mass Balance)Manufacturer CoAVendor CoA (often limited)
Water Content Measured & Certified (KF)Measured (KF)Often Not Reported
Stability Data Long-term stability data providedRe-test dates providedUnknown
Cost Factor High (10x)Moderate (1x)Low (0.2x)
Risk Profile Low: Eliminates assay biasMedium: Requires in-house drying/verificationHigh: Potential for significant assay error

Expert Insight: For 3-Dimethylcarbamoyloxy-benzoic acid, a CRM is rarely available due to its niche status. Therefore, the Analytical Standard (Option B) is the industry benchmark. Using Research Grade (Option C) for quantitation introduces significant risk because the carboxylic acid moiety is hygroscopic, and the carbamate group is prone to hydrolysis, leading to variable potency that "standard" purity tests (like simple HPLC-UV) might miss if degradation products co-elute.

Experimental Protocol: Self-Validating HPLC Method

To ensure the reference standard is performing correctly, you must use a Self-Validating Protocol . This method separates the intact acid from its hydrolysis product (3-Hydroxybenzoic acid), serving as a system suitability check.

Method Principle

The method utilizes a C18 stationary phase with a controlled pH mobile phase. The pH is critical:

  • pH < 3.0: The carboxylic acid is protonated (neutral), increasing retention.

  • pH > 5.0: The acid is ionized, reducing retention and potentially causing co-elution with the solvent front.

Recommended Protocol:

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 215 nm (Carbamate absorption) & 254 nm (Aromatic ring)

  • Temperature: 25°C (Keep low to prevent on-column hydrolysis)

Step-by-Step Workflow
  • Standard Preparation:

    • Weigh 10 mg of 3-Dimethylcarbamoyloxy-benzoic acid standard.

    • Dissolve in 10 mL of Acetonitrile:Buffer (50:50) . Note: Avoid pure water or high pH diluents to prevent hydrolysis.

  • System Suitability Injection:

    • Inject the standard.

    • Pass Criteria: Symmetry Factor 0.8 – 1.2.

    • Fail Criteria: Presence of a secondary peak at RRT ~0.5 (indicates 3-Hydroxybenzoic acid formation).

  • Linearity Check:

    • Prepare 5 levels (50% to 150% of target concentration).

    • Correlation Coefficient (

      
      ) must be 
      
      
      
      .

Mechanistic Visualization

Understanding the chemical behavior of the standard is crucial for accurate analysis. The diagram below illustrates the degradation pathways that the reference standard can undergo if mishandled (e.g., incorrect pH or storage), which would compromise the analysis.

DegradationPathway cluster_0 Critical Quality Attribute Standard 3-Dimethylcarbamoyloxy- benzoic acid (Reference Standard) Hydrolysis Hydrolysis (High pH / Moisture) Standard->Hydrolysis pH > 7 or H2O Product1 3-Hydroxybenzoic acid (Degradant A) Hydrolysis->Product1 Ester Cleavage Product2 Dimethylamine (Volatile) Hydrolysis->Product2 By-product

Figure 1: Hydrolytic degradation pathway of the reference standard. Storage in dry, acidic conditions is essential to prevent conversion to 3-Hydroxybenzoic acid.

Decision Guide: Selecting the Right Standard

Use this logic flow to determine the necessary grade of material for your specific experiment.

SelectionLogic Start Start: Define Analytical Goal Quant Is the goal Quantitative (Assay/Impurity Level)? Start->Quant Regulated Is this for a GMP/GLP Release Test? Quant->Regulated Yes UseResearch Recommendation: Research Grade (Qualitative ID only) Quant->UseResearch No (ID/Retention Time) UseCRM Recommendation: Primary Standard / CRM (or Characterized Secondary) Regulated->UseCRM Yes UseAnalytical Recommendation: Analytical Standard (>97%, CoA with Assay) Regulated->UseAnalytical No (R&D/Early Stage)

Figure 2: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements.

References

  • Rao, M. S., et al. (2010).[1] Identification and characterization of new impurities in rivastigmine. Pharmazie, 65(5), 336–338. Available at: [Link]

  • Reddy, P. R., et al. (2014). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica, 6(1), 380-389. Available at: [Link]

  • Knochel, P. (2006).[2] Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry (Dissertation). LMU Munich.[2] (Describes synthesis of 3-dimethylcarbamoyloxy-benzoic acid derivatives). Available at: [Link]

Sources

Comparative

Comparative Stability Guide: Carbamate vs. Ester Linkers in Benzoic Acid Scaffolds

Topic: Comparative Stability of Carbamate vs. Ester Linkers in Benzoic Acid Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Stability of Carbamate vs. Ester Linkers in Benzoic Acid Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of prodrugs and antibody-drug conjugates (ADCs), the choice between an ester and a carbamate linker is a critical determinant of pharmacokinetic (PK) profile and off-target toxicity. While benzoic acid esters (benzoates) are classic prodrug motifs, they often suffer from rapid, non-specific hydrolysis by plasma carboxylesterases (CES).

Carbamates generally offer superior hydrolytic stability compared to esters due to the resonance donation of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. However, this stability is highly context-dependent:

  • Benzoate Esters: Prone to rapid BAc2 hydrolysis; half-lives (

    
    ) in plasma are typically minutes to hours.
    
  • N,N-Disubstituted Carbamates: Highly stable (often too stable for prodrug applications unless enzymatically targeted).

  • N-Monosubstituted Carbamates: Tunable stability; can degrade via an E1cB mechanism (isocyanate intermediate) in alkaline conditions but remain stable in plasma relative to esters.

This guide provides a mechanistic and experimental comparison to aid in rational linker selection.

Mechanistic Foundation: Chemical Hydrolysis

The fundamental difference in stability arises from the electronic character of the carbonyl group and the available hydrolysis pathways.

Electronic Effects
  • Esters (Benzoates): The oxygen atom adjacent to the carbonyl is electronegative, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (

    
     or catalytic serine).
    
  • Carbamates: The nitrogen atom is less electronegative and better at donating its lone pair into the carbonyl

    
    -system (resonance). This delocalization reduces the partial positive charge on the carbonyl carbon, raising the energy barrier for nucleophilic attack.
    
Hydrolysis Pathways
  • Ester Hydrolysis (BAc2): Proceed via a tetrahedral intermediate.[1] The rate is heavily influenced by electronic effects on the benzoate ring (e.g., electron-withdrawing groups like

    
     or 
    
    
    
    accelerate hydrolysis).[2]
  • Carbamate Hydrolysis (E1cB vs. BAc2):

    • N-Monosubstituted (

      
      ): Can undergo base-catalyzed elimination (E1cB) to form a reactive isocyanate intermediate, which then rapidly hydrolyzes to an amine and 
      
      
      
      . This pathway makes them sensitive to pH > 7.
    • N,N-Disubstituted (

      
      ): Lacks the acidic proton required for E1cB. Hydrolysis must proceed via the slower BAc2 mechanism, rendering them extremely stable.
      
Mechanistic Diagram

The following diagram illustrates the divergent hydrolysis pathways.

HydrolysisPathways cluster_0 Ester Hydrolysis (BAc2) cluster_1 Carbamate Hydrolysis Ester Benzoate Ester (Ph-CO-OR) Tetra Tetrahedral Intermediate Ester->Tetra OH- Attack Prod1 Benzoic Acid + Alcohol Tetra->Prod1 Collapse Carb Carbamate (R-NH-CO-OR') Iso Isocyanate Intermediate (R-N=C=O) Carb->Iso E1cB (Fast if R=H) Base Catalyzed Tetra2 Tetrahedral Intermediate Carb->Tetra2 BAc2 (Slow) (If N-disubstituted) Prod2 Amine + CO2 + Alcohol Iso->Prod2 Rapid Hydrolysis Tetra2->Prod2

Caption: Comparison of BAc2 hydrolysis for esters versus the dual pathways (E1cB and BAc2) for carbamates.

Biological Stability: Plasma & Metabolic Fate[3][4]

In a biological context, chemical stability is often secondary to enzymatic susceptibility.

Plasma Carboxylesterases (CES)

Human plasma contains high levels of butyrylcholinesterase (BChE) and albumin (with esterase-like activity), while the liver is rich in CES1 and CES2.

  • Benzoate Esters: Are prime substrates for CES. Substituents on the benzoic acid ring can modulate this:

    • Ortho-substitution (e.g., 2,6-dimethyl): Sterically hinders the enzyme active site, significantly increasing plasma stability (Molecular Shielding).

    • Para-substitution: Electron-withdrawing groups increase susceptibility to enzymatic cleavage.[3]

  • Carbamates: Generally resist non-specific plasma esterases.[4] They are often stable in plasma (

    
     h) unless specifically designed as substrates.[4] This makes them ideal for oral delivery where intestinal stability is required, or for targeting intracellular enzymes (e.g., FAAH).
    
Comparative Data Analysis

The table below summarizes stability trends derived from structure-activity relationship (SAR) studies of phenyl benzoates and carbamate analogs.

FeatureBenzoate Ester LinkerN-Monosubstituted CarbamateN,N-Disubstituted Carbamate
Chemical Mechanism BAc2 (Nucleophilic Acyl Subst.)E1cB (Elimination) or BAc2BAc2 (Slow)
Plasma Half-Life (

)
Minutes to Hours (< 2 h typically)Moderate (4 - 12 h)High (> 24 h)
pH Sensitivity Unstable at pH > 8Unstable at pH > 8 (E1cB)Stable pH 1-12
CES Susceptibility High (Substrate)Low to ModerateVery Low (Inhibitor/Resistant)
Primary Utility Rapid release prodrugsTunable release, oral prodrugsStable linkers, enzyme inhibitors

Key Insight: A study comparing p-nitrophenyl esters vs. carbamates showed the carbamate analog was 10^3 to 10^4 times more stable to alkaline hydrolysis than the corresponding ester [1].

Experimental Protocols

To objectively select the best linker for your specific benzoic acid derivative, the following self-validating protocols are recommended.

Protocol A: Chemical Stability (pH-Rate Profile)

Objective: Determine the susceptibility to specific acid/base catalysis.

  • Preparation: Prepare 10 mM stock solutions of the test compounds (Benzoate vs. Carbamate) in Acetonitrile (ACN).

  • Buffers: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 9.0.

  • Incubation:

    • Mix 10 µL stock + 990 µL buffer (Final conc: 100 µM, 1% ACN).

    • Incubate at 37°C in a thermomixer.

  • Sampling: At

    
     hours, remove 100 µL aliquots.
    
  • Analysis: Analyze immediately via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Plasma Stability Assay

Objective: Assess enzymatic lability in a physiological matrix.

Workflow Diagram:

PlasmaAssay Start Test Compound (10 mM DMSO Stock) Incubation Incubation Final: 1 µM Compound Timepoints: 0, 15, 30, 60, 120 min Start->Incubation Plasma Pooled Human/Rat Plasma (Pre-warmed 37°C) Plasma->Incubation Quench Quench Reaction Add 3x Volume cold ACN (Contains Internal Std) Incubation->Quench At each timepoint Process Centrifugation 4000 rpm, 10 min, 4°C Quench->Process Analysis LC-MS/MS Analysis Monitor Parent Depletion Process->Analysis

Caption: Standardized workflow for comparative plasma stability assessment.

Step-by-Step:

  • Matrix: Thaw pooled human plasma (or species of interest) and pre-warm to 37°C.

  • Dosing: Spike plasma with test compound to a final concentration of 1 µM (keep DMSO < 0.5% to avoid enzyme inhibition).

  • Timepoints: Incubate in a shaking water bath. Aliquot 50 µL at 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Transfer aliquots immediately into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).

  • Processing: Centrifuge at 4,000g for 10 min to pellet precipitated proteins.

  • Quantification: Inject supernatant onto LC-MS/MS. Monitor the transition of the parent ion.

  • Data: Calculate intrinsic clearance (

    
    ) and 
    
    
    
    .

Conclusion & Recommendations

For benzoic acid-based drug design:

  • Use Benzoate Esters if:

    • You require rapid activation in the plasma (prodrug strategy).

    • You are targeting specific esterases (e.g., CES1 in the liver).

    • Tip: To increase stability, introduce steric bulk at the ortho-positions of the benzoate ring (e.g., 2,6-dimethylbenzoate).

  • Use Carbamates if:

    • You require prolonged systemic circulation or oral bioavailability.

    • The drug must survive the stomach (acid stability) and plasma to reach a target tissue.

    • Tip: Use N-monosubstituted carbamates for a balance of stability and eventual clearance. Use N,N-disubstituted carbamates only if you require extreme stability (e.g., as a permanent linker in a non-cleavable scaffold).

References

  • Dittert, L. W., & Higuchi, T. (1963). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences, 52(9), 852-857. Link

  • Lau, Y. Y., et al. (2002). Evaluation of a novel carbamate prodrug of a phenol derivative. Pharmaceutical Research, 19(11), 1606-1610. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Yang, X., et al. (2011). Carbamate Prodrugs of Dopaminergic Compounds: Synthesis, Stability and Bioconversion.[5] Journal of Medicinal Chemistry, 54(4), 1087-1098. Link

Sources

Safety & Regulatory Compliance

Safety

3-Dimethylcarbamoyloxy-benzoic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-Dimethylcarbamoyloxy-benzoic acid In pharmaceutical research and drug development, carbamate derivatives like 3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1) are fr...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3-Dimethylcarbamoyloxy-benzoic acid

In pharmaceutical research and drug development, carbamate derivatives like 3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1) are frequently utilized as directing groups, pharmacophores for acetylcholinesterase (AChE) inhibition, or transient intermediates. While highly valuable in synthetic workflows, the compound presents acute toxicity risks across multiple exposure routes.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This protocol establishes a self-validating system for the operational handling, waste segregation, and terminal disposal of 3-Dimethylcarbamoyloxy-benzoic acid, ensuring that laboratory personnel understand the causality behind every safety measure [1].

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the physical state and hazard classifications of the material. The presence of the dimethylcarbamate moiety dictates its chemical stability and potential degradation byproducts.

Table 1: Quantitative Data and Hazard Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 908107-47-1Unique identifier for waste manifests.
Physical Form Solid (typically powder)Prone to aerosolization; requires draft-free handling.
Molecular Formula C10H11NO4Contains nitrogen; requires specific incineration conditions to manage NOx emissions.
Purity ≥95%High concentration of active pharmaceutical ingredient (API) precursor.
GHS Signal Word Warning (GHS07)Mandates secondary containment during transport.
H-Statements H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled. Dictates strict PPE (nitrile gloves, lab coat, safety goggles).
P-Statements (Disposal) P501Dispose of contents/container to an approved waste disposal plant.

The Causality of Disposal: Why We Do Not Neutralize In-Lab

A common operational question in synthetic laboratories is whether a toxic intermediate can be chemically neutralized (e.g., via base-catalyzed hydrolysis) prior to disposal to reduce waste costs.

The Scientific Rationale: Do not attempt in-lab chemical degradation of 3-Dimethylcarbamoyloxy-benzoic acid. Subjecting the dimethylcarbamate group to strong aqueous base (e.g., NaOH/KOH) or acid will hydrolyze the ester linkage. While this destroys the parent molecule, it generates dimethylamine as a byproduct. Dimethylamine is a highly flammable, corrosive, and toxic gas at room temperature.

Therefore, transferring the intact compound to a licensed facility for high-temperature incineration is the only self-validating, compliant disposal method. Incineration operates at temperatures sufficient to cleave the aromatic ring and fully oxidize the nitrogen species, preventing hazardous off-gassing in the laboratory environment.

Step-by-Step Methodology: Standard Operating Procedure (SOP) for Disposal

This workflow ensures compliance with Environmental Health and Safety (EH&S) regulations while minimizing exposure risks.

Step 1: Waste Segregation

  • Action: Separate 3-Dimethylcarbamoyloxy-benzoic acid waste into "Solid Hazardous Waste" (contaminated PPE, weigh boats, spatulas) and "Liquid Organic Waste" (reaction filtrates, solvent washes).

  • Causality: Mixing solid powder with liquid waste streams can cause unexpected dissolution, pressure buildup, or adverse reactions with incompatible solvents (e.g., strong oxidizers), compromising the integrity of the waste carboy.

Step 2: Primary and Secondary Containment

  • Action: Place solid waste in heavy-duty, transparent, poly-lined bags. Liquid waste must be collected in high-density polyethylene (HDPE) carboys. Both must be kept in secondary containment trays.

  • Causality: HDPE is chemically inert to most organic solutions containing this compound. Secondary containment ensures that if the primary vessel fails, the toxic material (H312 - Harmful in contact with skin) does not breach the laboratory environment.

Step 3: GHS-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "3-Dimethylcarbamoyloxy-benzoic acid" and check the boxes for "Toxic" and "Irritant".

  • Causality: Unlabeled "mystery waste" forces EH&S to perform costly analytical testing prior to disposal and poses a severe risk to downstream waste handlers who rely on accurate manifests to dictate incineration parameters.

Step 4: Institutional Transfer

  • Action: Submit a waste pickup request to your institutional EH&S department. Store the sealed waste in a ventilated flammables cabinet until pickup.

  • Causality: Active ventilation prevents the accumulation of any volatile solvent vapors associated with the liquid waste stream, maintaining the Lower Explosive Limit (LEL) at safe levels.

Spill Response & Decontamination Workflow

In the event of an accidental release, follow this protocol to re-establish a safe working environment.

Step 1: Isolation and PPE Escalation

  • Action: Evacuate the immediate 2-meter radius. Don fresh nitrile gloves (double-gloving is recommended), a fitted N95 respirator or PAPR (if aerosolization occurred outside a fume hood), and chemical splash goggles.

  • Causality: The compound is harmful via inhalation (H332). Aerosolized particulates from dropped powder can remain suspended in the breathing zone for several minutes.

Step 2: Mechanical Collection

  • Action: Do not use a standard vacuum cleaner. Gently cover the solid spill with damp (using water or a mild surfactant) absorbent pads to suppress dust. Carefully sweep the material into a designated solid waste container using a disposable plastic scoop.

  • Causality: Standard vacuums lack HEPA filtration and will aggressively aerosolize the toxic powder through their exhaust, worsening the inhalation hazard. Dampening the pads prevents the dry powder from becoming airborne during sweeping.

Step 3: Surface Decontamination

  • Action: Wipe the affected surface with a solvent in which the compound is highly soluble (e.g., methanol or ethanol), followed by a thorough wash with soapy water. Dispose of all wipes as solid hazardous waste.

  • Causality: The dual-wash method ensures that the organic solvent dissolves the lipophilic organic residue, while the aqueous surfactant removes any remaining traces from the benchtop pores.

Visualizing the Waste Management Pathway

The following diagram illustrates the logical flow of waste generation, segregation, and terminal destruction, ensuring all laboratory personnel understand the lifecycle of the chemical.

G Start Waste Generation (3-Dimethylcarbamoyloxy-benzoic acid) Solid Solid Waste (Contaminated PPE, Consumables) Start->Solid Liquid Liquid Waste (Organic Solvents, e.g., DMSO/MeOH) Start->Liquid Segregation Segregation: Non-Halogenated Organic Waste Solid->Segregation Liquid->Segregation Labeling GHS Labeling: Warning (H302, H312, H332) Segregation->Labeling Storage Secondary Containment (Ventilated Flammables Cabinet) Labeling->Storage Incineration Professional High-Temperature Incineration (Licensed Contractor) Storage->Incineration

Caption: Institutional waste segregation and terminal disposal workflow for 3-Dimethylcarbamoyloxy-benzoic acid.

References

Handling

Personal protective equipment for handling 3-Dimethylcarbamoyloxy-benzoic acid

Executive Hazard Analysis 3-Dimethylcarbamoyloxy-benzoic acid (often referred to as 3-[(Dimethylcarbamoyl)oxy]benzoic acid) is a critical intermediate in the synthesis of acetylcholinesterase inhibitors like Rivastigmine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

3-Dimethylcarbamoyloxy-benzoic acid (often referred to as 3-[(Dimethylcarbamoyl)oxy]benzoic acid) is a critical intermediate in the synthesis of acetylcholinesterase inhibitors like Rivastigmine.[1] While often classified primarily as an Irritant (Skin/Eye) , its structural classification as a carbamate necessitates a higher tier of precaution than standard benzoic acid derivatives.[1]

The "Silent" Hazard: Unlike simple corrosives that cause immediate pain, carbamates can be absorbed through the skin or inhaled as dust, potentially leading to acetylcholinesterase (AChE) inhibition. While this intermediate is generally less potent than the final pharmaceutical API, laboratory safety requires treating it with the Precautionary Principle .

Hazard ClassGHS CategoryOperational Implication
Skin Irritation Cat 2 (H315)Direct contact causes inflammation; potential for transdermal absorption.[1]
Eye Irritation Cat 2A (H319)Dust can cause severe ocular distress.[1][2]
Acute Toxicity Oral/Inhal.[1][3][4] (Potential)Avoid all mucosal contact.[1] Treat as a potential AChE inhibitor.[1]
Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the chemical's physical state (Solid/Powder) and carbamate functionality.

Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are insufficient for carbamates due to poor organic permeation resistance.[1]

LayerMaterialThicknessSpecification/Rationale
Inner Nitrile 4-5 milActs as a second skin.[1] Inspect for micro-tears before donning.[1]
Outer Nitrile (Extended Cuff) 5-8 milPrimary Barrier. Must overlap lab coat cuffs to prevent wrist exposure.[1]
Action Change Frequency--Immediately upon splash. Every 60 mins during continuous handling.

Critical Note: If dissolving the compound in organic solvents (e.g., DCM, Ethyl Acetate), select gloves based on the solvent's breakthrough time. For DCM, use PVA or Silver Shield laminate gloves as the outer layer.

Respiratory & Body Protection [3][4][5][6][7][8]
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood .[1]

  • Respiratory: If weighing outside a hood (strongly discouraged) or if powder is statically charged and "flighty," use a NIOSH N95 or P100 respirator to prevent inhalation of particulates.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.[1] Closed-toe leather/composite shoes (no mesh).[1]

Operational Workflow: The "Zero-Dust" Protocol[2]

This protocol minimizes the generation of airborne particulates, the primary vector for exposure.

Step 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is static-prone.[1]

  • Zone Setup: Line the fume hood surface with an absorbent, plastic-backed mat (pig mat) to capture any stray grains.[1]

  • Taring: Tare the weigh boat before opening the stock container.

Step 2: Transfer & Solubilization
  • Technique: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the bulk stock.

  • Solvent Addition: Add solvent gently down the side of the vessel to avoid kicking up dust.

  • Dissolution: Once in solution, the inhalation risk drops, but the dermal absorption risk increases (the solvent acts as a carrier vehicle).

Step 3: Decontamination [1]
  • Wipe the exterior of the stock container with a solvent-dampened Kimwipe (compatible with the label) before returning it to storage.[1]

  • Wipe the balance area immediately.[1]

  • Dispose of the wipe as solid hazardous waste.[1]

Safety Logic Visualization

The following diagram illustrates the critical decision nodes for handling this compound safely.

SafetyProtocol cluster_emergency Emergency Loop Start START: Handling Request RiskAssess Risk Assessment: Is powder static/flighty? Start->RiskAssess HoodCheck Verify Fume Hood (>100 fpm face velocity) RiskAssess->HoodCheck Always PPE_Select Don PPE: Double Nitrile + Goggles + Lab Coat HoodCheck->PPE_Select Weighing Weighing Process: Use Anti-Static Gun Work over Pig Mat PPE_Select->Weighing Solubilization Solubilization: Add Solvent Slowly (Reduces Dust Risk) Weighing->Solubilization Spill Spill Event Weighing->Spill If Dropped Decon Decontamination: Wipe Container & Balance Solubilization->Decon Waste Disposal: Solid Waste (P-List/Toxic) Liquid Waste (Solvent) Decon->Waste Evac Evacuate Area Spill->Evac

Caption: Operational logic flow emphasizing engineering controls (Hood) and dust mitigation steps (Anti-Static) prior to handling.

Disposal & Emergency Response
Waste Disposal Strategy

Do not dispose of down the drain. This compound is an organic pollutant.[1]

  • Solid Waste: Contaminated gloves, weigh boats, and mats must go into Solid Hazardous Waste (labeled "Toxic Solid").

  • Liquid Waste: Solutions should be segregated into Non-Halogenated or Halogenated organic waste streams, depending on the solvent used.

  • Container: Triple rinse empty stock bottles with a suitable solvent (e.g., Methanol) before disposal.[1]

Emergency Exposure Plan
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open.

  • Skin Contact:

    • Powder: Brush off gently (do not rub), then wash with soap and water.[1]

    • Solution: Remove contaminated gloves/clothing immediately.[1][2] Wash skin with soap and water.[1][6][9]

  • Spill Cleanup:

    • Do not dry sweep. This creates dust.[1]

    • Cover spill with a wet paper towel (water or solvent) to dampen, then scoop into a waste bag.[1]

References
  • TCI Chemicals. (2025).[1][10] Safety Data Sheet: 3,5-Dimethylbenzoic Acid (Related Isomer/Class Reference). Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Benzoic acid derivatives.[1] Retrieved from

  • SHOWA Group. (2025).[1] Chemical Permeation Guide: Nitrile vs. Carbamates.[1] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 3-(Dimethylcarbamoyloxy)benzoic acid (CAS 137037-21-9).[1] Retrieved from

(Note: Specific permeation data for CAS 137037-21-9 is extrapolated from general carbamate and benzoic acid derivative safety protocols due to the specialized nature of this intermediate.)

Sources

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